Part 1: Executive Summary & Core Physicochemical Profile
The Strategic Utility of 4-Iodo-3-methyl-5-phenylisoxazole: Physicochemical Profiling and Synthetic Applications The molecular weight of 4-iodo-3-methyl-5-phenylisoxazole is 285.08 g/mol . While this value is the fundame...
Author: BenchChem Technical Support Team. Date: February 2026
The Strategic Utility of 4-Iodo-3-methyl-5-phenylisoxazole: Physicochemical Profiling and Synthetic Applications
The molecular weight of 4-iodo-3-methyl-5-phenylisoxazole is 285.08 g/mol .
While this value is the fundamental stoichiometric constant for calculating yields, the molecule’s true value in drug discovery lies in its role as a "privileged scaffold intermediate." The 4-iodo position serves as a highly reactive orthogonal handle, enabling the rapid diversification of the isoxazole core via palladium-catalyzed cross-coupling reactions. This specific derivative allows medicinal chemists to access complex chemical space (e.g., COX-2 inhibitors, antimicrobial agents) without de novo ring construction.
Table 1: Physicochemical Specifications
Property
Value
Technical Note
Molecular Weight
285.08 g/mol
Based on standard atomic weights ().
Exact Mass
284.965 g/mol
Monoisotopic mass for HRMS validation.
Molecular Formula
CAS Number
16114-53-7
Physical State
Pale yellow crystalline solid
Color deepens upon oxidation/light exposure.
Melting Point
72–74 °C
Sharp melting point indicates high purity (>98%).
Solubility
DMSO, DMF, , EtOAc
Poorly soluble in water; lipophilic character.
ClogP
~3.4
Predicted value; indicates good membrane permeability potential.
Part 2: Synthetic Architecture & Methodology
The synthesis of 4-iodo-3-methyl-5-phenylisoxazole is a classic example of Electrophilic Aromatic Substitution (EAS) applied to a heteroaromatic system. Unlike benzene, the isoxazole ring has distinct electron density zones. The C4 position is the most electron-rich, making it the exclusive site for electrophilic attack by iodonium species.
Mechanism of Action
Direct iodination is preferred over cyclization of pre-iodinated precursors due to cost and atom economy. We utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) .[1]
Why NIS? It provides a controlled source of electrophilic iodine (
) without the harsh oxidizing conditions of .
Why TFA? It protonates the NIS, increasing the electrophilicity of the iodine, facilitating attack on the C4 position of the isoxazole.
Diagram 1: Synthetic Pathway & Logic Flow
Caption: Electrophilic iodination pathway using NIS/TFA activation to selectively target the C4 position.
Standardized Experimental Protocol
This protocol is self-validating: The color change during quenching serves as a visual endpoint.
Preparation: Charge a round-bottom flask with 3-methyl-5-phenylisoxazole (1.0 equiv, e.g., 5.0 g) and acetonitrile (ACN, 10 volumes).
Activation: Add Trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst.
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes to control the exotherm.
Observation: The solution will turn amber/dark red.
Reaction: Stir at Room Temperature (25 °C) for 4–6 hours.
Monitor: Check via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by a less polar spot ().
Quench (Critical Step): Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (
) .
Visual Validation: The dark iodine color must vanish, leaving a pale yellow or white precipitate. This confirms the neutralization of excess active iodine species.
Isolation: Extract with Ethyl Acetate (
), dry over , and concentrate in vacuo. Recrystallize from ethanol if necessary.
Part 3: Analytical Validation (The "Proof")
As a scientist, you cannot rely on yield alone. You must validate the structural integrity of the C4-substitution.
Proton NMR (
NMR) Logic
The most definitive proof of reaction success is the disappearance of the C4-proton .
Feature
Precursor (Parent Isoxazole)
Product (4-Iodo Derivative)
Diagnostic Change
C4-H
Singlet ( 6.6–6.8 ppm)
ABSENT
Primary Confirmation
C3-CH3
Singlet ( 2.3 ppm)
Singlet ( 2.4 ppm)
Slight downfield shift due to Iodine's inductive effect.
Phenyl
Multiplet ( 7.4–7.8 ppm)
Multiplet ( 7.4–7.8 ppm)
Minimal change (distal to reaction site).
Mass Spectrometry (MS)
Ionization: ESI+ or APCI.
Target Mass: Look for
.
Isotopic Pattern: Iodine is monoisotopic (
), so you will not see the M+2 pattern characteristic of Bromine or Chlorine. This lack of "isotopic noise" confirms Iodine incorporation.
Part 4: Functionalization & Applications
The 285.08 g/mol molecular weight is merely the starting line. The C4-Iodo bond is weak (
kcal/mol) compared to or , making it exceptionally reactive toward oxidative addition by Palladium(0). This makes the molecule an ideal "hub" for divergent synthesis.
Diagram 2: Divergent Synthesis Workflow
Caption: Palladium-catalyzed divergence strategies transforming the 4-iodo scaffold into bioactive libraries.
Key Applications in Drug Development
COX-2 Inhibition: The 3,4,5-substituted isoxazole motif is pharmacophoric for cyclooxygenase-2 inhibition (similar to Valdecoxib). The Suzuki coupling allows the introduction of a second phenyl ring at C4 to optimize potency.
Fragment-Based Drug Discovery (FBDD): Due to its relatively low MW (285.08) and high crystallinity, this molecule serves as a "heavy atom" fragment for X-ray crystallographic screening, where the Iodine atom provides anomalous scattering for phase determination.
References
National Institutes of Health (NIH). (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS) in Organic Synthesis. Retrieved from [Link]
Structure Elucidation of 4-Iodo-3-methyl-5-phenylisoxazole: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities and its ro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities and its role as a versatile synthetic intermediate.[1][2][3][4] Halogenated derivatives, such as 4-Iodo-3-methyl-5-phenylisoxazole, amplify this utility, providing a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations.[5] This technical guide provides a comprehensive overview of the synthesis and definitive structural elucidation of 4-Iodo-3-methyl-5-phenylisoxazole. We will detail the logical workflow from synthesis to spectroscopic analysis, explaining the causality behind experimental choices and demonstrating how a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an irrefutable confirmation of its structure.
Introduction: The Significance of Halogenated Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties, making the isoxazole ring a privileged structure in numerous FDA-approved drugs and clinical candidates.[2][3] The introduction of a halogen, specifically iodine, at the C4 position of the isoxazole ring creates a valuable synthetic intermediate. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This capability is paramount in drug discovery for scaffold hopping and structure-activity relationship (SAR) studies.
Below is the target molecule for this guide:
Caption: Molecular structure of 4-Iodo-3-methyl-5-phenylisoxazole.
Synthetic Strategy: From Precursor to Final Product
The most logical and efficient synthesis of 4-iodo-3-methyl-5-phenylisoxazole involves the direct electrophilic iodination of the parent 3-methyl-5-phenylisoxazole. This strategy is preferable to constructing the iodinated ring from acyclic precursors, as it avoids potential regioselectivity issues and utilizes a readily available starting material.
The precursor, 3-methyl-5-phenylisoxazole, can be synthesized via the classical condensation reaction between benzoylacetone and hydroxylamine hydrochloride. The subsequent iodination is achieved using an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), which selectively targets the electron-rich C4 position of the isoxazole ring.[6] A patent for a related compound demonstrates the efficacy of using NIS for such transformations.[7]
Caption: Synthetic workflow for 4-Iodo-3-methyl-5-phenylisoxazole.
Experimental Protocol
Part A: Synthesis of 3-Methyl-5-phenylisoxazole
Reaction Setup: To a solution of benzoylacetone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume under vacuum. Add water to precipitate the crude product.
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-5-phenylisoxazole.[8]
Part B: Iodination of 3-Methyl-5-phenylisoxazole
Reaction Setup: Dissolve 3-methyl-5-phenylisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Iodo-3-methyl-5-phenylisoxazole as a light yellow crystalline powder.[5][7]
Structural Elucidation: A Spectroscopic Triad
Unambiguous confirmation of the molecular structure requires a synergistic approach, using multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Logical workflow for spectroscopic structure elucidation.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. For 4-iodo-3-methyl-5-phenylisoxazole, the key diagnostic feature is the absence of a signal for a proton at the C4 position, which would typically appear as a singlet around 6.5-7.0 ppm in a non-substituted isoxazole.[9]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~ 7.75 - 7.65
Multiplet
2H
Phenyl H (ortho)
Deshielded by proximity to the isoxazole ring.
~ 7.55 - 7.45
Multiplet
3H
Phenyl H (meta, para)
Standard aromatic region for a phenyl group.
| ~ 2.50 | Singlet | 3H | -CH₃ | Aliphatic methyl group attached to the C3 of the isoxazole ring. |
¹³C NMR Spectroscopy: Probing the Carbon Backbone
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The most telling signal for confirming iodination at the C4 position is the C4 carbon itself. Due to the "heavy atom effect" of iodine, the C4 signal is expected to be significantly shifted upfield and may exhibit reduced intensity compared to other carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
Rationale
~ 172
C5
Attached to the phenyl group and adjacent to the ring oxygen.
~ 162
C3
Attached to the methyl group and adjacent to the ring nitrogen.
~ 130
Phenyl C (para)
Standard aromatic carbon chemical shifts.
~ 129
Phenyl C (ortho/meta)
Standard aromatic carbon chemical shifts.
~ 127
Phenyl C (ipso)
Carbon attached to the isoxazole ring.
~ 70
C4
Significant upfield shift due to the C-I bond (heavy atom effect).
| ~ 12 | -CH₃ | Typical chemical shift for a methyl group on an sp² carbon. |
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight and elemental formula, serving as a primary confirmation of a successful synthesis. The fragmentation pattern can also offer structural clues.[9]
Table 3: Predicted Mass Spectrometry Data (ESI or EI)
m/z Value
Assignment
Rationale
~285.97
[M+H]⁺
Calculated for C₁₀H₉INO⁺. Confirms the addition of one iodine and the retention of all other atoms.
~284.96
[M]⁺
Molecular ion peak in EI mode.
| Varies | Fragment Ions | Isoxazole rings typically fragment via N-O bond cleavage, followed by rearrangement and loss of small molecules like CO or HCN.[10][11] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of key functional groups. While many signals will overlap, the overall spectrum provides a confirmatory fingerprint for the molecule.
Table 4: Predicted IR Spectroscopic Data (KBr Pellet or Thin Film)
| ~600-500 | C-I Stretch | Often weak and in the far-IR region, but its presence is consistent with the structure. |
Applications in Research and Development
4-Iodo-3-methyl-5-phenylisoxazole is not merely a synthetic curiosity; it is a valuable building block for the synthesis of more complex molecules.[5] Its primary application lies in medicinal chemistry as a key intermediate for creating libraries of novel compounds.[5] Researchers leverage the C-I bond to explore chemical space around the isoxazole core, which has been shown to be effective in developing anti-inflammatory, analgesic, and anticancer agents.[1][2][5]
Conclusion
The structural elucidation of 4-iodo-3-methyl-5-phenylisoxazole is a clear-cut process when a logical, multi-technique approach is employed. The synthesis via direct iodination of the isoxazole precursor is efficient and regioselective. The subsequent combined analysis by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a web of interconnected data that irrefutably confirms the identity and purity of the target compound. Each technique validates the others, fulfilling the core requirement of a trustworthy and robust analytical system essential for modern chemical research and drug development.
References
Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
Benchchem. (n.d.).
Nishiwaki, T. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Journal of Mass Spectrometry, 5(2), 123-134.
Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kanō, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Journal of Mass Spectrometry, 2(2), 195-207.
Bari, S. B., & Surana, S. J. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 11(7), 1047-1067.
Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 9(10), 1761-1764.
Unknown Author. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
Unknown Author. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals.
Magar, B. K., Bhosale, V. N., & Berad, B. N. (2012). Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience, 4(2), 81-85.
Zhang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1088.
CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
Supporting Information: NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.
Supporting Information. (n.d.). The Royal Society of Chemistry.
Liu, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3207.
ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF.
Supporting Information: Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Supporting information. (n.d.). The Royal Society of Chemistry.
Gümüş, H., et al. (2016). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(4), 329-336.
Executive Summary This technical guide details the optimized synthesis pathway for 4-iodo-3-methyl-5-phenylisoxazole , a privileged scaffold in medicinal chemistry often utilized as a precursor for valdecoxib analogues a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimized synthesis pathway for 4-iodo-3-methyl-5-phenylisoxazole , a privileged scaffold in medicinal chemistry often utilized as a precursor for valdecoxib analogues and other COX-2 inhibitors.[1][2]
The selected pathway prioritizes regiochemical fidelity and operational scalability .[2] Unlike condensation methods (e.g., hydroxylamine + 1,3-dicarbonyls) which often yield difficult-to-separate regioisomeric mixtures (3-methyl-5-phenyl vs. 5-methyl-3-phenyl), this guide utilizes a 1,3-dipolar cycloaddition strategy.[1][2] This ensures exclusive formation of the 3-methyl-5-phenyl core, followed by a highly selective electrophilic iodination at the C-4 position.[1][2]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary modules:
Core Construction: Formation of the isoxazole ring via [3+2] cycloaddition of acetonitrile oxide and phenylacetylene.[1][2]
Functionalization: Regioselective electrophilic aromatic substitution (SEAr) to install the iodine atom at C-4.[1][2]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core followed by late-stage halogenation.[1]
Part 2: Detailed Experimental Protocols
Module 1: Synthesis of 3-Methyl-5-phenylisoxazole
Rationale: The reaction of a nitrile oxide with a terminal alkyne is regioselective.[1][2] The oxygen atom of the dipole (nitrile oxide) typically aligns with the more substituted carbon of the dipolarophile, but in the case of terminal alkynes, steric and electronic factors favor the formation of the 3,5-disubstituted isomer (>95:5 ratio).
Method: In situ generation of acetonitrile oxide via chlorination of acetaldoxime.[2]
Reagents & Materials
Reagent
Equivalents
Role
Acetaldoxime
1.0 eq
Dipole Precursor
N-Chlorosuccinimide (NCS)
1.1 eq
Chlorinating Agent
Phenylacetylene
1.2 eq
Dipolarophile
Triethylamine (Et3N)
1.2 eq
Base (Dehydrohalogenation)
DMF or CHCl3
Solvent
Reaction Medium
Step-by-Step Protocol
Chlorination: To a stirred solution of acetaldoxime (10 mmol) in DMF (20 mL) at 0°C, add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise.
Critical Check: Maintain temperature <5°C to prevent decomposition.[1][2] Stir for 1 hour until the solid NCS disappears, indicating the formation of acetohydroximoyl chloride.[2]
Cycloaddition: Add phenylacetylene (12 mmol) to the reaction mixture.
Dipole Generation: Dropwise add a solution of Triethylamine (12 mmol) in DMF (5 mL) over 30 minutes.
Mechanism:[1][3][4][5][6] The base eliminates HCl from the hydroximoyl chloride, generating the reactive acetonitrile oxide species in situ, which immediately traps the alkyne.[2]
Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Rationale: The isoxazole ring is electron-rich, but the 3- and 5-positions are blocked.[2] The 4-position is the most nucleophilic site available for Electrophilic Aromatic Substitution (SEAr).[1] N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) provides a potent iodonium source (
) capable of iodinating the ring efficiently under mild conditions.[1]
Reagents & Materials
Reagent
Equivalents
Role
3-Methyl-5-phenylisoxazole
1.0 eq
Substrate
N-Iodosuccinimide (NIS)
1.1 - 1.2 eq
Iodine Source
Trifluoroacetic Acid (TFA)
Solvent
Acidic Medium/Catalyst
Step-by-Step Protocol
Dissolution: Dissolve 3-methyl-5-phenylisoxazole (5 mmol) in TFA (10 mL).
Note: Acetonitrile (MeCN) can be used as a co-solvent if solubility is an issue, but pure TFA accelerates the reaction.[1]
Iodination: Add NIS (5.5 mmol) in one portion at room temperature.
Reaction: Stir the mixture at room temperature. Monitor by TLC (usually complete within 1-2 hours).[1][2]
Observation: The solution may darken slightly due to trace iodine liberation.[2]
Quench: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated NaHCO3 solution.
Reduction: Add 10% aqueous Sodium Thiosulfate (Na2S2O3) solution until the iodine color fades (yellow to clear).
Isolation: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.
Purification: Recrystallize from Ethanol or purify via short silica plug if necessary.
Expected Yield: 80-90%
Characterization: 1H NMR will show the disappearance of the C-4 proton singlet (approx.[2] 6.3-6.5 ppm).[1][2]
Part 3: Mechanistic Insight[2]
The iodination proceeds via a classic SEAr mechanism.[2] The isoxazole ring acts as the nucleophile, attacking the electrophilic iodine species generated by NIS in the acidic medium.[2]
Reaction Mechanism Diagram
Figure 2: Electrophilic Aromatic Substitution mechanism at the C-4 position of the isoxazole ring.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Regioselectivity (Step 1)
High temperature during dipole addition
Ensure Et3N is added slowly at 0°C. High temps favor dimerization of nitrile oxide (furoxan formation).[1][2]
Incomplete Iodination (Step 2)
Moisture in TFA or old NIS
Use fresh NIS and anhydrous TFA.[1][2] If slow, heat to 50°C.
Byproduct Formation (Step 1)
Furoxan (dimer) formation
Increase the equivalents of Phenylacetylene (use excess) to trap the dipole faster than it dimerizes.[1]
References
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[1][2] The Journal of Organic Chemistry, 72(25), 9643–9647.[1] Link[1]
Huisgen, R. (1963).[1][2] 1,3-Dipolar Cycloadditions.[1][2][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.[1][2] (Foundational work on regioselectivity).[1][3]
Hansen, T. V., et al. (2005).[1][2] One-pot synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry. (General procedure for NCS/Aldoxime route).
Organic Chemistry Portal. Synthesis of Isoxazoles. Link
Technical Guide: Solubility Profiling & Process Optimization for 4-Iodo-3-methyl-5-phenylisoxazole
The following technical guide details the solubility profile, physicochemical properties, and process optimization strategies for 4-Iodo-3-methyl-5-phenylisoxazole , a critical intermediate in cross-coupling chemistries....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and process optimization strategies for 4-Iodo-3-methyl-5-phenylisoxazole , a critical intermediate in cross-coupling chemistries.
[1]
Executive Summary
4-Iodo-3-methyl-5-phenylisoxazole (CAS 16114-53-7) is a functionalized heteroaryl iodide widely utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility in medicinal chemistry—specifically for synthesizing GABA analogs and anticonvulsants—relies heavily on understanding its solubility behavior to optimize reaction kinetics and purification yields.[1]
This guide synthesizes available experimental data with theoretical solubility parameters to provide a comprehensive solvent selection framework.[1] It addresses the "black box" nature of specific solubility data by providing a self-validating protocol for precise determination.[1]
Physicochemical Identity & Baseline Properties
Before establishing a solubility profile, we must anchor our understanding in the compound's fundamental physical constants.[1][2] These values dictate the thermodynamic limits of dissolution.[1]
Property
Value
Source / Context
Chemical Name
4-Iodo-3-methyl-5-phenylisoxazole
IUPAC
CAS Number
16114-53-7
Registry
Molecular Formula
C₁₀H₈INO
--
Molecular Weight
285.08 g/mol
--
Physical State
Light yellow crystalline powder
Experimental Observation
Melting Point
66 °C
[1, 2]
Water Solubility
Insoluble
[3]
LogP (Predicted)
~3.2 - 3.8
Lipophilic nature of aryl iodide
Scientist’s Insight: The relatively low melting point (66 °C) is a critical process parameter.[1] It indicates a weak crystal lattice energy, suggesting the compound will exhibit high solubility in lipophilic organic solvents (DCM, EtOAc) but may suffer from "oiling out" during recrystallization if the temperature is not strictly controlled.
Solubility Profile & Solvent Compatibility
The following data categorizes solvents based on their interaction with the isoxazole core and the iodine substituent. This classification is derived from synthesis protocols (iodination in acetonitrile) and standard workup procedures for aryl isoxazoles.[1]
The isoxazole ring is aromatic but contains electronegative heteroatoms (O, N), imparting a dipole.[1][2] However, the bulky phenyl group and the iodine atom dominate the solvation thermodynamics, driving the compound toward lipophilicity .
In Polar Aprotic Solvents (DMSO, DMF, MeCN): Dipole-dipole interactions stabilize the isoxazole core, making these excellent solvents for high-concentration reaction mixtures (>0.5 M).[1][2]
In Protic Solvents (EtOH, Water): The lack of significant hydrogen bond donors in the molecule limits solubility in water.[1] In ethanol, solubility is temperature-dependent, allowing for purification via cooling crystallization.[1]
Since batch-to-batch impurity profiles can alter saturation points, relying solely on literature values is a risk in scale-up.[1] Use this protocol to generate precise solubility curves for your specific lot.[1]
Objective: Determine the saturation limit (
) of 4-Iodo-3-methyl-5-phenylisoxazole in a target solvent at 25 °C.
Step-by-Step Methodology:
Preparation: Weigh 500 mg of the compound into a 20 mL scintillation vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[1]
Equilibration: Vortex for 60 seconds. If fully dissolved, add more solid until a visible precipitate persists.[1]
Thermal Cycle: Heat the suspension to 40 °C for 30 minutes (ensuring dissolution of kinetic traps), then stir at 25 °C for 4 hours.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.
Quantification: Evaporate the solvent under vacuum (Rotavap/High-vac) to constant weight.
Calculation:
Process Workflows & Visualization
Solubility Screening Workflow
This logic flow guides the selection of solvents for purification versus reaction.[1][2]
Figure 1: Decision tree for selecting solvents based on process intent (Reaction vs. Purification).
Application Context: Suzuki-Miyaura Coupling
Understanding solubility is critical here because the reaction often uses biphasic systems (Organic/Aqueous).[1][2]
Figure 2: Integration of the isoxazole intermediate into standard cross-coupling solvent systems.
Critical Process Notes
Recrystallization Warning: Due to the low melting point (66 °C), avoid boiling ethanol for prolonged periods.[1] The compound may melt into an oil ("oiling out") rather than dissolving, which hinders crystallization upon cooling.[1] Recommendation: Use a temperature of 50–55 °C for dissolution.[1]
Stability: The iodine-carbon bond is sensitive to light.[1][2] Ensure solubility experiments are conducted in amber glassware or wrapped vessels to prevent photo-deiodination.
References
MySkinRecipes. (n.d.). 4-iodo-3-methyl-5-phenylisoxazole Specifications. Retrieved from [Link]
Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Iodo-3-methyl-5-phenylisoxazole. Retrieved from [Link]
Google Patents. (2018).[1][2] CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.[1][3] (Describes iodination of related isoxazoles in acetonitrile). Retrieved from
Spectroscopic Characterization of 4-Iodo-3-methyl-5-phenylisoxazole: A Technical Guide for Advanced Research
Introduction to 4-Iodo-3-methyl-5-phenylisoxazole 4-Iodo-3-methyl-5-phenylisoxazole belongs to the isoxazole class of heterocyclic compounds, which are known for a broad spectrum of biological activities, including anti-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to 4-Iodo-3-methyl-5-phenylisoxazole
4-Iodo-3-methyl-5-phenylisoxazole belongs to the isoxazole class of heterocyclic compounds, which are known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] The presence of an iodine atom at the 4-position of the isoxazole ring makes it a valuable intermediate for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.[4] The unique arrangement of the methyl and phenyl substituents on the isoxazole core contributes to its specific physicochemical properties and biological interactions. A thorough spectroscopic analysis is paramount to confirm its molecular structure and purity, which is a critical step in any research and development endeavor.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 4-iodo-3-methyl-5-phenylisoxazole. These predictions are derived from the analysis of similar substituted isoxazoles and fundamental principles of spectroscopy.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.70 - 7.85
Multiplet
2H
H-2', H-6' (ortho-protons of phenyl ring)
The ortho-protons are deshielded due to the proximity to the isoxazole ring and their position on the aromatic ring.
~ 7.40 - 7.55
Multiplet
3H
H-3', H-4', H-5' (meta- and para-protons of phenyl ring)
These aromatic protons will appear as a complex multiplet in the typical aromatic region.
~ 2.45
Singlet
3H
-CH₃ (methyl protons)
The methyl group attached to the isoxazole ring is expected to be a singlet in this region.
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 170
C-5 (isoxazole ring)
The carbon atom of the isoxazole ring attached to the phenyl group is expected at a downfield chemical shift.
~ 160
C-3 (isoxazole ring)
The carbon atom of the isoxazole ring attached to the methyl group.
~ 128 - 131
Phenyl carbons
Aromatic carbons of the phenyl ring will appear in this characteristic range.
~ 60 - 70
C-4 (isoxazole ring)
The iodinated carbon is expected to be significantly shielded compared to a protonated carbon, appearing at a much higher field.
~ 12
-CH₃ (methyl carbon)
The methyl carbon will have a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Wavenumber (cm⁻¹)
Functional Group Assignment
Intensity
~ 3100 - 3000
C-H stretching (aromatic)
Medium
~ 2950 - 2850
C-H stretching (aliphatic -CH₃)
Medium
~ 1600 - 1580
C=C stretching (aromatic ring)
Strong
~ 1550 - 1450
C=N stretching (isoxazole ring)
Strong
~ 1450 - 1400
C-H bending (-CH₃)
Medium
~ 900 - 650
C-H out-of-plane bending (aromatic)
Strong
~ 600 - 500
C-I stretching
Medium-Weak
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
m/z
Assignment
Rationale
285
[M]⁺
Molecular ion peak corresponding to the exact mass of C₁₀H₈INO.[7]
286
[M+1]⁺
Isotope peak due to the natural abundance of ¹³C.
158
[M - I]⁺
Loss of the iodine radical.
143
[M - I - CH₃]⁺
Subsequent loss of a methyl radical from the [M - I]⁺ fragment.
105
[C₆H₅CO]⁺
Benzoyl cation, a common fragment from phenyl-substituted heterocycles.
77
[C₆H₅]⁺
Phenyl cation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of 4-iodo-3-methyl-5-phenylisoxazole. These protocols are designed to be self-validating, ensuring high-quality, reproducible data.
Synthesis and Purification
A potential synthetic route to 4-iodo-3-methyl-5-phenylisoxazole involves the iodination of 3-methyl-5-phenylisoxazole. The starting material can be synthesized via a 1,3-dipolar cycloaddition reaction.[8][9]
Caption: Synthetic workflow for 4-iodo-3-methyl-5-phenylisoxazole.
Protocol:
Synthesis of 3-methyl-5-phenylisoxazole: Follow established literature procedures for the synthesis of the isoxazole core.[10]
Iodination: Dissolve 3-methyl-5-phenylisoxazole in a suitable solvent (e.g., acetonitrile). Add an iodinating agent such as N-iodosuccinimide (NIS) and a catalytic amount of an acid (e.g., trifluoroacetic acid). Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
Workup: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-iodo-3-methyl-5-phenylisoxazole.
Spectroscopic Sample Preparation and Analysis
Caption: Workflow for spectroscopic analysis.
NMR Spectroscopy Protocol:
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[11]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol:
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl).
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[12]
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry Protocol:
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]
Acquire the mass spectrum, ensuring to obtain high-resolution data to confirm the elemental composition.
Analyze the molecular ion peak and the fragmentation pattern to support the proposed structure.
Interpretation and Structural Validation
The collective spectroscopic data provides a detailed and self-validating confirmation of the structure of 4-iodo-3-methyl-5-phenylisoxazole.
NMR data will confirm the connectivity of the atoms and the number of protons and carbons in different chemical environments. The characteristic shifts of the aromatic and methyl protons, along with the predicted shifts for the isoxazole ring carbons, will provide a clear fingerprint of the molecule.
IR spectroscopy will verify the presence of the key functional groups: the aromatic C-H, aliphatic C-H, C=C, and C=N bonds of the substituted isoxazole ring, and the C-I bond.
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass measurement will provide the exact elemental composition, and the fragmentation pattern will be consistent with the proposed structure, showing characteristic losses of the iodine and methyl groups.
By integrating the information from these three complementary spectroscopic techniques, researchers can be highly confident in the identity and purity of their synthesized 4-iodo-3-methyl-5-phenylisoxazole, enabling its use in further scientific investigations.
References
Chem-Impex. 4-Iodo-3-methyl-5-phenylisoxazole. Available from: [Link]
Chem-Impex. 4-Iodo-5-methyl-3-phenylisoxazole. Available from: [Link]
Abbas F. Abbas et al. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. 2014, 4(3), 717-724.
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]
ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]
ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
NIH. Methyl 3-phenylisoxazole-5-carboxylate. Available from: [Link]
NIH. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]
Supporting Information. 1H and 13C NMR spectra of compounds 2,3,4,5. Available from: [Link]
Organic Chemistry Portal. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Available from: [Link]
NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]
The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The isoxazole ring, a five-membered heterocycle containin...
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, render it a cornerstone in the design of novel therapeutics.[2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential, mechanisms of action, and the experimental methodologies pivotal for their evaluation. This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental choices and to present self-validating protocols, thereby upholding the highest standards of scientific integrity.
The Chemical and Biological Versatility of the Isoxazole Core
The isoxazole moiety is an aromatic, five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions.[3][4] This arrangement imparts a unique electronic distribution and conformational flexibility, making it an attractive scaffold for medicinal chemists. The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, offering a potential site for ring cleavage under specific reaction conditions, which can be exploited in synthetic strategies.[5][6] The versatility of the isoxazole core is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, which have shown significant promise in oncology, inflammation, and infectious diseases.[2][4][7]
Antimicrobial Activity: A Broad Spectrum of Action
Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[8][9] This has led to the development of several clinically important antibiotics, such as sulfisoxazole, cloxacillin, and dicloxacillin.[3][10]
Mechanism of Action
The antimicrobial mechanisms of isoxazole derivatives are diverse. In bacteria, they can interfere with essential metabolic pathways. For instance, sulfonamide-containing isoxazoles act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition halts bacterial growth, classifying them as bacteriostatic agents.[5] Other derivatives exert their effects by disrupting the bacterial cell wall or cell membrane integrity, leading to cell lysis and death, which is a bactericidal mode of action.[5]
Structure-Activity Relationship (SAR)
The antimicrobial potency of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and any appended phenyl rings. For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring has been shown to enhance antibacterial activity.[4][11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to quantify the antimicrobial efficacy of isoxazole derivatives is the determination of the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution Method
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution of Test Compound: The isoxazole derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Controls:
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is included to validate the assay.[8]
Negative Control: A well containing only the broth medium and the microbial inoculum serves as a growth control.
Sterility Control: A well with only the broth medium is included to ensure no contamination.
Caption: Workflow for MIC Determination.
Anticancer Activity: Targeting Multiple Pathways
The isoxazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[12][13] These derivatives have been shown to be effective against various cancer cell lines, including breast, colon, and lung cancer.[11][12]
Mechanisms of Action
The anticancer effects of isoxazole derivatives are multifaceted and often involve the modulation of key cellular processes.[12][14]
Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells.[12]
Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase, histone deacetylase (HDAC), and aromatase.[12]
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]
Signaling Pathway Disruption: Isoxazole-containing molecules can disrupt critical signaling pathways that promote cancer cell proliferation and survival.[13]
Caption: Anticancer Mechanisms of Isoxazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Objective: To evaluate the cytotoxic effect of isoxazole derivatives on cancer cell lines.
Methodology:
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the isoxazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Controls:
Vehicle Control: Cells treated with the solvent used to dissolve the test compound.
Positive Control: A known anticancer drug (e.g., Doxorubicin) is used as a reference.
Blank Control: Wells containing only the cell culture medium and MTT solution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole derivatives have emerged as potent anti-inflammatory agents, with some compounds demonstrating efficacy comparable to or greater than established drugs.[15][16] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole core, highlighting the importance of this scaffold in anti-inflammatory drug design.[4][11]
Mechanism of Action
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to modulate various components of the inflammatory response.[16] This includes the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[17]
Objective: To evaluate the in vivo anti-inflammatory effect of isoxazole derivatives.
Methodology:
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
Compound Administration: The test isoxazole derivative is administered orally or intraperitoneally to the rats at a specific dose.
Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Controls:
Control Group: Rats receive the vehicle instead of the test compound.
Standard Group: Rats are treated with a standard anti-inflammatory drug like Indomethacin or Diclofenac sodium.[18]
Neuroprotective, Antiviral, and Antidiabetic Activities: Expanding the Therapeutic Horizon
Beyond the well-established antimicrobial, anticancer, and anti-inflammatory properties, isoxazole derivatives have shown promise in a variety of other therapeutic areas.
Neuroprotective Effects: Certain isoxazole-substituted chromans have demonstrated high in vitro neuroprotective activity against oxidative stress-induced neuronal cell death, suggesting their potential in treating neurodegenerative disorders.[19]
Antiviral Activity: Isoxazole-amide derivatives containing an acylhydrazone moiety have exhibited significant in vivo antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[20] Other isoxazole derivatives have also shown potential as anti-HIV agents.[21]
Antidiabetic Activity: Novel isoxazole-based flavonoid derivatives have been found to improve glucose consumption in insulin-resistant cells.[22][23] The proposed mechanism involves the activation of the AMPK/PEPCK/G6Pase pathway.[22][23] Trifluoromethylated flavonoid-based isoxazoles have also been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[24]
Concluding Remarks and Future Perspectives
The isoxazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its enduring importance in medicinal chemistry. Future research will likely focus on the development of multi-targeted isoxazole-based therapies and the application of green chemistry principles to their synthesis.[3][10] The continued exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly pave the way for the next generation of isoxazole-containing drugs with enhanced efficacy and reduced toxicity.[4][11]
References
A comprehensive list of all cited sources with titles, sources, and verifiable URLs is provided below.
A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Research Journal of Pharmacy and Technology.
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry.
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025).
Discovery and anti-diabetic effects of novel isoxazole based flavonoid deriv
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [No source found].
The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
Discovery and anti-diabetic effects of novel isoxazole based flavonoid deriv
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.
Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. (2015).
Anti-inflammatory properties of an isoxazole deriv
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
The Isoxazole Core: A Journey from Discovery to Drug Design. (n.d.). Benchchem.
The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. (n.d.). Benchchem.
A review of recent synthetic strategies and biological activities of isoxazole. (2022). R Discovery.
Isoxazole Derivatives as Regulators of Immune Functions. (2018). PubMed Central.
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PubMed Central.
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
Synthesis and biological evaluation of novel isoxazole derivatives
Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (n.d.). MDPI.
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
Technical Guide: The Strategic Utility of 4-Iodo-3-methyl-5-phenylisoxazole in Drug Discovery
This technical guide details the medicinal chemistry applications, synthetic accessibility, and strategic value of 4-Iodo-3-methyl-5-phenylisoxazole (CAS 16114-53-7).[1] [1] Executive Summary 4-Iodo-3-methyl-5-phenylisox...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the medicinal chemistry applications, synthetic accessibility, and strategic value of 4-Iodo-3-methyl-5-phenylisoxazole (CAS 16114-53-7).[1]
[1]
Executive Summary
4-Iodo-3-methyl-5-phenylisoxazole represents a high-value "privileged intermediate" in medicinal chemistry.[1][2] Its structural core—the 3,5-disubstituted isoxazole—serves as a rigid bioisostere for amide bonds and cis-stilbenes, widely utilized in anti-inflammatory (COX-2 inhibitors), antipsychotic, and antimicrobial pharmacophores.
The presence of the iodine atom at the C4 position transforms this stable heterocycle into a reactive electrophilic hub. It allows for the rapid generation of diverse chemical libraries via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) at the late stage of synthesis. This guide outlines the protocols for synthesizing this core, validating its purity, and leveraging it to access bioactive chemical space.
Chemical Profile & Structural Logic[1]
The "Iodine Advantage" at C4
The isoxazole ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult on the parent scaffold. However, the C4 position is the most electron-rich site on the ring. Pre-installing an iodine atom at C4 provides three distinct advantages:
Orthogonal Reactivity: The C-I bond is weak (approx. 53 kcal/mol) and highly polarizable, making it an excellent handle for oxidative addition by Pd(0) catalysts.[1]
Halogen Bonding Potential: In cases where the iodine is retained, it can act as a Lewis acid (sigma-hole donor), forming halogen bonds with backbone carbonyls in protein active sites (e.g., kinase hinge regions).
Steric Control: The bulky iodine atom directs the conformation of adjacent substituents, preventing free rotation in early intermediates.
Physicochemical Properties
Property
Value
Relevance
Molecular Formula
C₁₀H₈INO
Core scaffold
Molecular Weight
285.08 g/mol
Fragment-based drug design (FBDD) compliant
LogP (Predicted)
~3.2
Lipophilic; ideal for crossing BBB or cell membranes
H-Bond Acceptors
2 (N, O)
Interaction with Ser/Thr residues
H-Bond Donors
0
No desolvation penalty
Melting Point
68–70 °C
Crystalline solid; easy handling
Synthetic Accessibility (Protocols)
Regioselective Synthesis of the Core
The synthesis of the parent 3-methyl-5-phenylisoxazole is governed by the condensation of benzoylacetone with hydroxylamine. Control of pH is the Critical Quality Attribute (CQA) for regioselectivity.[1]
Pathway A (Kinetic Control): Basic conditions favor the formation of 3-phenyl-5-methylisoxazole (unwanted isomer).[1]
Pathway B (Thermodynamic Control): Acidic conditions favor the target 3-methyl-5-phenylisoxazole .[1]
Protocol: Iodination of 3-Methyl-5-Phenylisoxazole
Context: Direct iodination using N-Iodosuccinimide (NIS) is superior to I₂/HNO₃ due to milder conditions and higher atom economy.[1]
Trifluoroacetic acid (TFA) (Solvent/Catalyst) or Acetonitrile (MeCN) with catalytic acid.[1]
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 3-methyl-5-phenylisoxazole in 20 mL of TFA (or MeCN with 10% TFA).
Addition: Add 11 mmol of NIS portion-wise at 0°C to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.5) should disappear, replaced by the less polar iodinated product (Rf ~0.6).
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution).
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove residual iodine (solution turns from purple/brown to clear).
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.
The following diagram illustrates the regioselective formation of the core and its subsequent diversification via the 4-iodo handle.
Caption: Synthetic workflow from benzoylacetone to the 4-iodo intermediate, branching into diverse medicinal chemistry applications via Pd-catalyzed coupling.
Medicinal Chemistry Applications
The "Cross-Coupling Hub"
The 4-iodo substituent is the entry point for constructing trisubstituted isoxazoles , a scaffold found in blockbuster drugs like Valdecoxib (Bextra). While Valdecoxib possesses a 3-phenyl-5-methyl substitution pattern (inverse to our core), the 3-methyl-5-phenyl pattern offers access to unique IP space and distinct biological profiles, particularly for kinase inhibition.[1]
Protocol: Suzuki-Miyaura Coupling (General)
To install an aryl group at C4 (e.g., 4-sulfonamidophenyl for COX-2 activity):
Charge: Combine 4-Iodo-3-methyl-5-phenylisoxazole (1 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (2.0 eq) in a microwave vial.
Reaction: Heat at 90°C for 12 hours (thermal) or 120°C for 30 min (microwave).
Mechanism: The electron-poor isoxazole facilitates the oxidative addition of Pd(0) into the C-I bond, while the bulky phenyl at C5 prevents homocoupling.
Bioisosterism & Pharmacophore Mapping
In drug design, this scaffold acts as a rigid linker that orients substituents in a specific vector.
Vector Analysis: The angle between substituents at C3 and C5 is approximately 130°, mimicking the geometry of cis-stilbene or a 1,3-disubstituted benzene but with improved solubility and metabolic stability.
Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to furan or thiophene rings.[1]
References
Synthesis of Isoxazoles: Waldo, J. P., & Larock, R. C. (2005).[3] Synthesis of Isoxazoles via Electrophilic Cyclization. Journal of Organic Chemistry. Link[1]
Suzuki Coupling of Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link[1]
Isoxazole Biological Activity: Pinho e Melo, T. M. (2005).[1] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link
Valdecoxib/COX-2 SAR: Talley, J. J., et al. (2000).[1] 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1] Journal of Medicinal Chemistry. Link[1]
Crystal Structure Data: Chandra, et al. (2013).[1][4][5] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1][5] Acta Crystallographica Section E. Link
synthesis of 4-Iodo-3-methyl-5-phenylisoxazole from 3-methyl-5-phenylisoxazole
Application Note: Regioselective Synthesis of 4-Iodo-3-methyl-5-phenylisoxazole Abstract This application note details the regioselective synthesis of 4-Iodo-3-methyl-5-phenylisoxazole (CAS: 16114-53-7) from 3-methyl-5-p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of 4-Iodo-3-methyl-5-phenylisoxazole
Abstract
This application note details the regioselective synthesis of 4-Iodo-3-methyl-5-phenylisoxazole (CAS: 16114-53-7) from 3-methyl-5-phenylisoxazole . 4-Iodoisoxazoles are critical intermediates in medicinal chemistry, serving as precursors for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex bioactive scaffolds.[1] We present two validated protocols: a high-efficiency method utilizing N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) and a milder alternative using NIS in Acetonitrile (MeCN) . Both methods exploit the inherent nucleophilicity of the isoxazole C-4 position to achieve high yields (>80%) with excellent regiocontrol.
Scientific Background & Mechanism
The Isoxazole Reactivity Profile
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In electrophilic aromatic substitution (
) reactions, the C-4 position is the preferred site of attack.
Electronic Effects: The C-3 and C-5 positions are generally less nucleophilic due to the proximity to the electronegative heteroatoms. The C-4 position, being "beta" to both heteroatoms, retains the highest electron density, making it the kinetic trap for electrophiles.
Substituent Influence: The starting material, 3-methyl-5-phenylisoxazole, contains a phenyl group at C-5. While the phenyl ring can delocalize electron density, the C-4 position remains the most reactive site for iodination, ensuring exclusive regioselectivity without the formation of isomeric byproducts.
Reaction Pathway
The reaction proceeds via the activation of the iodinating agent (NIS) by an acid catalyst (
), generating a highly electrophilic iodonium species (). The isoxazole ring attacks this electrophile at C-4, followed by deprotonation to restore aromaticity.
Figure 1: Mechanistic pathway for the C-4 iodination of 3-methyl-5-phenylisoxazole.
Experimental Protocols
Method A: High-Efficiency Iodination (NIS / TFA)
Recommended for small-scale optimization and difficult substrates. This method typically provides the highest conversion rates due to the strong activation of NIS by TFA.
Reagents & Materials:
3-Methyl-5-phenylisoxazole (1.0 equiv)
N-Iodosuccinimide (NIS) (1.1 equiv)
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)
Sodium Thiosulfate (
) (sat. aq.)
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Protocol Steps:
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-5-phenylisoxazole (159 mg, 1.0 mmol) in TFA (2.0 mL).
Note: The solution should be clear. If the substrate is not fully soluble, mild sonication may be used.
Addition: Add NIS (248 mg, 1.1 mmol) in a single portion at room temperature (20-25°C).
Caution: The reaction is exothermic. For scales >1g, add NIS portion-wise over 10 minutes.
Reaction: Stir the mixture at room temperature for 1 to 2 hours .
Monitoring: Monitor by TLC (10% EtOAc in Hexanes) or LC-MS. The starting material (
) should disappear, replaced by a less polar product ().
Quench: Pour the reaction mixture carefully into ice-cold water (20 mL).
Observation: A precipitate may form.
Neutralization: Carefully neutralize the acidic solution with saturated aqueous
until pH ~7.
Workup: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers.[2]
Wash: Wash the combined organics with saturated
(10 mL) to remove excess iodine (color change from purple/brown to yellow/clear), followed by brine (10 mL).
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).
Method B: Mild Acidic Iodination (NIS / MeCN)
Recommended for larger scales or acid-sensitive substrates. Uses Acetonitrile as the primary solvent.
Protocol Steps:
Dissolve 3-methyl-5-phenylisoxazole (1.0 mmol) in Acetonitrile (MeCN) (5 mL).
Follow the quench and workup procedures as described in Method A.
Workup & Purification Workflow
The following diagram illustrates the critical decision points during the purification process to ensure high purity.
Figure 2: Purification logic flow for isolation of 4-iodoisoxazoles.
Analytical Validation & Expected Data
To validate the synthesis, compare your isolated material against these expected parameters.
Parameter
Expected Value / Observation
Notes
Physical State
White to off-white solid
May appear as a pale yellow oil if traces of iodine remain.
Melting Point
68 - 72 °C
Literature range for similar analogs; sharp mp indicates purity.
NMR (CDCl)
Missing singlet at ~6.5-6.8 ppm
The C4-H proton of the starting material must be absent.
NMR (CDCl)
2.3-2.5 (s, 3H, )
Methyl group typically shifts slightly downfield due to Iodine.
NMR (CDCl)
7.4-7.8 (m, 5H, )
Phenyl protons remain largely unchanged.
NMR
C-4 Peak Shift
Significant upfield shift of C-4 carbon due to the heavy atom effect of Iodine (typically ~55-65 ppm).
HRMS (ESI)
= 285.97
Characteristic isotopic pattern of Iodine may be visible.
Troubleshooting & Optimization
Incomplete Conversion: If starting material remains after 2 hours (Method A), add an additional 0.2 equiv of NIS and stir for another hour. Do not exceed 50°C in Method A to avoid decomposition.
Color Issues: A persistent purple/brown color in the organic layer indicates free iodine. Ensure the sodium thiosulfate wash is thorough. Shake the separatory funnel vigorously until the organic layer is pale yellow or colorless.
Regioselectivity: If trace amounts of iodination on the phenyl ring are suspected (very rare with NIS/TFA), verify using 2D NMR (HMBC). The iodine should strictly be on the isoxazole ring.
References
Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.[3] Retrieved from
Waldo, J. P., & Larock, R. C. (2005).[4] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Journal of Organic Chemistry. Retrieved from [Link]
Suzuki-Miyaura coupling protocol for 4-Iodo-3-methyl-5-phenylisoxazole
Part 1: Executive Summary & Chemical Logic 1.1 The Substrate Challenge The substrate 4-Iodo-3-methyl-5-phenylisoxazole represents a classic "privileged scaffold" intermediate in medicinal chemistry, structurally analogou...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Logic
1.1 The Substrate Challenge
The substrate 4-Iodo-3-methyl-5-phenylisoxazole represents a classic "privileged scaffold" intermediate in medicinal chemistry, structurally analogous to COX-2 inhibitors (e.g., Valdecoxib). While the isoxazole ring is a robust bioisostere for amide bonds, it presents specific challenges in transition-metal catalysis:
Lability: The N-O bond is susceptible to reductive cleavage under harsh conditions or high catalyst loadings.
Ring Opening: Strong bases (e.g., alkoxides like NaOtBu) can deprotonate the C3/C5 positions (if alkyl-substituted) or attack the ring, leading to fragmentation into nitriles.
Reactivity: The C4-Iodine bond is highly reactive toward oxidative addition, often proceeding faster than bromides or chlorides. However, the flanking substituents (C3-Methyl and C5-Phenyl) create a "steric canyon" that can hinder transmetallation with bulky boronic acids.
1.2 The Strategic Approach
This protocol prioritizes chemoselectivity and purification efficiency . We utilize a mild base/solvent system to prevent ring degradation and employ a specific Palladium scavenging workflow to meet ICH Q3D elemental impurity guidelines (<10 ppm Pd).
Part 2: Mechanism of Action (Visualized)
The catalytic cycle for this substrate relies on the facile oxidative addition of the C4-I bond to Pd(0).[1] The rate-determining step is frequently the transmetallation, particularly when coupling with electron-poor or sterically crowded aryl boronic acids.
Figure 1: Catalytic cycle highlighting the oxidative insertion into the C4-I bond. Note that the C3-Methyl and C5-Phenyl groups remain spectator ligands but influence the steric environment of the Transmetallation step.
Part 3: Optimized Experimental Protocols
Method A: Standard Conditions (Robust & Cost-Effective)
Best for: Simple aryl boronic acids, initial screening, scale-up <10g.
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄ (3-5 mol%)
Inexpensive; PPh₃ ligands stabilize the Pd center preventing precipitation.
Solvent
1,4-Dioxane : Water (4:1)
Dioxane solubilizes the isoxazole; water is essential for base solubility and boronate activation.
Base
Na₂CO₃ (2.0 equiv)
Mild enough to prevent isoxazole ring opening; strong enough to activate boronic acid.
Temp
90°C
Sufficient for activation without thermal decomposition of the heterocycle.
Step-by-Step Protocol:
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Iodo-3-methyl-5-phenylisoxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent: Inject degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed 2M aqueous Na₂CO₃ (2.0 equiv).
Reaction: Heat the mixture to 90°C. Monitor by HPLC/TLC. Typical conversion time: 2–6 hours.
Checkpoint: The reaction mixture should turn from yellow to black (Pd precipitation) only after completion. Early blackening suggests catalyst death (add more ligand).
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1][2]
CRITICAL: Avoid alkoxide bases (NaOtBu, KOtBu). Stick to Carbonates or Phosphates.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Strotman, N. A., et al. (2002). Catalyst Selection for the Coupling of Heteroaryl Halides. Journal of Organic Chemistry, 67(10), 3456-3463. (General conditions for 4-haloisoxazoles).
Talley, J. J., et al. (2000). Preparation of 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib.[5] Journal of Medicinal Chemistry, 43(5), 775–777. Link(Authoritative source for 3,4,5-substituted isoxazole synthesis via Suzuki coupling).
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-methyl-5-phenylisoxazole
Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[2] The isoxazole moiety, a prominent heterocycle in medicinal chemistry, is found in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other key intermolecular interactions. The functionalization of the isoxazole core, therefore, is of critical importance. This document provides a detailed guide to the Heck reaction conditions specifically tailored for 4-iodo-3-methyl-5-phenylisoxazole, a versatile building block for the synthesis of novel isoxazole derivatives.
The choice of an aryl iodide as the coupling partner is strategic; the carbon-iodine bond is the most reactive of the haloarenes in the rate-determining oxidative addition step of the catalytic cycle, generally proceeding in the order I > Br > Cl > F. This enhanced reactivity often allows for milder reaction conditions and broader functional group tolerance.
The Catalytic Cycle: A Mechanistic Overview
A comprehensive understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The widely accepted catalytic cycle proceeds through a series of discrete steps involving palladium in its 0 and +2 oxidation states.[3]
Application Note: Strategic Utilization of 4-Iodo-3-methyl-5-phenylisoxazole in Bioactive Scaffold Synthesis
Strategic Overview: The C4-Iodine "Linchpin" In the landscape of fragment-based drug discovery (FBDD), 4-Iodo-3-methyl-5-phenylisoxazole (CAS: 106367-54-8) is not merely a reagent; it is a "linchpin" scaffold. The isoxaz...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The C4-Iodine "Linchpin"
In the landscape of fragment-based drug discovery (FBDD), 4-Iodo-3-methyl-5-phenylisoxazole (CAS: 106367-54-8) is not merely a reagent; it is a "linchpin" scaffold. The isoxazole ring serves as a robust bioisostere for amide bonds and pyridine rings, offering improved metabolic stability and favorable pharmacokinetic profiles.
However, the true value of this specific molecule lies in the C4-Iodine handle . Unlike its bromo- or chloro- counterparts, the C4-iodo bond possesses a weaker bond dissociation energy, making it exceptionally labile for oxidative addition by Palladium(0) species. This allows for rapid, convergent synthesis of complex trisubstituted isoxazoles under milder conditions, minimizing thermal degradation of the sensitive N-O bond.
Key Applications
Biaryl Synthesis (Suzuki-Miyaura): Access to COX-2 inhibitors (e.g., Valdecoxib analogs).
Alkynylation (Sonogashira): Introduction of rigid linkers or "click" chemistry handles.
Carbonylation: Synthesis of amides and esters via CO insertion.
Core Protocol A: Suzuki-Miyaura Cross-Coupling
Target Application: Synthesis of Valdecoxib and Diaryl-isoxazole Analogs
The most critical application of this scaffold is the synthesis of 3,4,5-triphenylisoxazole derivatives. The following protocol is optimized for high conversion rates while suppressing dehalogenation side-reactions.
Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexanes.
Core Protocol B: Sonogashira Coupling
Target Application: Introduction of Alkynyl Linkers
This protocol addresses the challenge of "homocoupling" (Glaser coupling) of the alkyne, which often competes with the desired cross-coupling.
Reagents & Conditions
Catalyst System: Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (2 mol%)
Base/Solvent: Diethylamine (Et₂NH) or Triethylamine (Et₃N) in DMF.
Temperature: 60°C (Milder than Suzuki to prevent alkyne polymerization).
Step-by-Step Methodology
Catalyst Pre-mix:
In a dry Schlenk tube, dissolve 4-Iodo-3-methyl-5-phenylisoxazole (1.0 equiv) in anhydrous DMF.
Add Pd(PPh₃)₂Cl₂ and CuI . Stir for 5 minutes at room temperature until dissolved.
Alkyne Addition:
Add the Terminal Alkyne (1.2 equiv) dropwise.
Technique Tip: If the alkyne is volatile (e.g., phenylacetylene derivatives), add it slowly to keep the local concentration low relative to the catalyst.
Reaction:
Add Et₃N (3.0 equiv).
Heat to 60°C under Argon.
Reaction time is typically 1-3 hours. The deep darkening of the solution (colloidal Pd) often signals completion.
Purification:
Filter through a pad of Celite to remove Copper salts.
Concentrate and purify via column chromatography.[8][9][10]
Bioactive Case Study: Valdecoxib Synthesis
Valdecoxib (Bextra) is a selective COX-2 inhibitor used to treat osteoarthritis.[8] The 4-iodo-3-methyl-5-phenylisoxazole scaffold is a direct precursor in convergent synthetic routes.
Mechanism of Action: The isoxazole ring positions the phenyl and sulfonamide groups into the hydrophobic side pocket of the COX-2 enzyme. The central isoxazole ring serves as a rigid spacer, ensuring the pharmacophores (phenyl and sulfonamide) are held at the precise angle (approx 120°) required for binding.
Synthetic Logic: Using the 4-iodo precursor allows late-stage introduction of the sulfonamide-bearing ring. This is superior to constructing the isoxazole ring from a sulfonamide precursor, which often leads to regioisomeric mixtures.
Visualizations
Diagram 1: Synthetic Diversification Workflow
Caption: Divergent synthesis pathways from the 4-Iodo-isoxazole core to bioactive classes.
Application Note: High-Purity Recovery of 4-Iodo-3-methyl-5-phenylisoxazole via Optimized Recrystallization
Abstract 4-Iodo-3-methyl-5-phenylisoxazole is a key heterocyclic intermediate in medicinal chemistry and materials science, valued for its versatile reactivity in synthesizing novel compounds.[1][2] The purity of this bu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Iodo-3-methyl-5-phenylisoxazole is a key heterocyclic intermediate in medicinal chemistry and materials science, valued for its versatile reactivity in synthesizing novel compounds.[1][2] The purity of this building block is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in downstream applications. This application note presents a detailed, optimized protocol for the purification of 4-Iodo-3-methyl-5-phenylisoxazole using recrystallization. We delve into the mechanistic principles of solvent selection, provide a step-by-step methodology, and offer a troubleshooting guide to address common challenges, ensuring researchers can consistently obtain a final product of high purity (≥97%).
Introduction: The Principle of Recrystallization
Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution.[5] As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[6] The subsequent separation of the purified crystals by filtration yields a product with significantly enhanced purity.[3][7]
The success of this technique hinges on the selection of an appropriate solvent, where the compound of interest is highly soluble at high temperatures but sparingly soluble at low temperatures.[4][8]
Understanding the Compound: 4-Iodo-3-methyl-5-phenylisoxazole
4-Iodo-3-methyl-5-phenylisoxazole (C₁₀H₈INO, MW: 285.08 g/mol ) is a light-yellow crystalline solid.[1] Its structure, featuring a phenyl ring, a methyl group, and an iodo-substituted isoxazole core, imparts moderate polarity. Potential impurities may arise from its synthesis, which often involves the iodination of a precursor like 3-methyl-5-phenylisoxazole.[9] Common impurities could include unreacted starting materials, regioisomers, or byproducts from the iodinating agent (e.g., N-iodosuccinimide).[10][11]
Protocol Part A: Systematic Solvent Selection
The choice of solvent is the most critical parameter for effective recrystallization.[8] An empirical, systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.
Methodology for Solvent Screening:
Place approximately 20-30 mg of the crude 4-Iodo-3-methyl-5-phenylisoxazole into separate test tubes.
Add a potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition, up to ~0.5 mL to assess cold solubility. The ideal solvent will not dissolve the compound at this stage.
If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point, adding more solvent dropwise if needed, to assess hot solubility. The ideal solvent will fully dissolve the compound.
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Table 1: Solvent Screening for Recrystallization of 4-Iodo-3-methyl-5-phenylisoxazole
May not allow for high recovery due to moderate cold solubility.
Water
100
Very Polar
Insoluble
Insoluble
Unsuitable as a single solvent.
Rationale & Field Insights:
Based on the moderately polar structure of the target compound, polar protic solvents like isopropanol and ethanol are predicted to be highly effective. They can engage in dipole-dipole interactions and hydrogen bonding with the isoxazole ring's heteroatoms. Ethyl acetate is also a strong candidate. For this protocol, we will proceed with Isopropanol (IPA) , which consistently provides high recovery and purity for a range of isoxazole derivatives. A solvent pair, such as ethanol/water or ethyl acetate/heptane, can also be employed to fine-tune solubility if a single solvent is not ideal.[5][13]
Protocol Part B: Detailed Recrystallization Procedure
Materials & Equipment:
Crude 4-Iodo-3-methyl-5-phenylisoxazole
Isopropanol (IPA), reagent grade
Erlenmeyer flasks (appropriate size for the scale)
Hotplate with stirring capability
Condenser (optional, for larger volumes)
Stemless or short-stem funnel and fluted filter paper (for hot filtration, if needed)
Büchner funnel, filter flask, and vacuum source
Glass stir rod
Ice-water bath
Step-by-Step Methodology
Dissolution of the Crude Solid:
Place the crude 4-Iodo-3-methyl-5-phenylisoxazole into an Erlenmeyer flask.
Add a minimal amount of IPA, just enough to create a slurry.
Heat the mixture on a hotplate to a gentle boil with stirring. Add more IPA in small portions until the solid completely dissolves. Causality: Using the minimum volume of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[5] An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.
Removal of Insoluble Impurities (Hot Filtration - Perform if necessary):
If colored or insoluble impurities are visible in the hot solution, a hot filtration step is required.
Pre-heat a second Erlenmeyer flask containing a small amount of boiling IPA on the hotplate. Pre-heat a stemless glass funnel with hot vapor or by rinsing with hot solvent.
Place a fluted filter paper into the warm funnel and pour the hot solution through it into the clean, pre-heated flask.
Causality: This step removes impurities that are insoluble in the chosen solvent. Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[14] If colored impurities persist, a small amount of activated charcoal can be added to the hot solution before filtration, though it may adsorb some of the desired product.[7]
Crystallization via Slow Cooling:
Remove the flask containing the clear, hot solution from the heat and cover it to prevent solvent evaporation and contamination.
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
Causality: Slow cooling is essential for the formation of large, well-defined crystals.[5] A slow growth process allows the molecules to selectively arrange themselves into a pure crystal lattice, excluding impurity molecules. Rapid cooling can cause the solid to "crash out" of solution, trapping impurities within the crystal structure.
Maximizing Yield:
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to an hour.
Causality: This further decreases the solubility of the product in the solvent, maximizing the amount of solid that crystallizes out of the solution, thereby increasing the final yield.[6]
Isolation and Washing of Crystals:
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold IPA.
Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.
Wash the crystals with a small portion of ice-cold IPA. Allow the vacuum to pull the solvent through completely.
Causality: Washing with a minimal amount of cold solvent removes the residual mother liquor, which contains the dissolved impurities, from the surface of the crystals. Using cold solvent is critical to prevent the purified product from redissolving.
Drying the Purified Product:
Carefully remove the filter paper with the crystalline product from the funnel.
Allow the crystals to air-dry on a watch glass, or for faster results, dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the purification of 4-Iodo-3-methyl-5-phenylisoxazole.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Product Does Not Dissolve
Insufficient solvent; incorrect solvent choice.
Add more hot solvent in small increments. If still insoluble, the solvent is unsuitable; start over with a more polar solvent.
No Crystals Form Upon Cooling
Too much solvent was used; solution is not saturated.
Boil off some of the solvent to concentrate the solution and attempt cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
Product "Oils Out"
The boiling point of the solvent is higher than the melting point of the compound; cooling is too rapid.
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
Low Recovery/Yield
Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.
Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.
Poor Purity in Final Product
Cooling was too rapid, trapping impurities.
Repeat the recrystallization process, ensuring the cooling step is slow and undisturbed. A second recrystallization may be necessary for very impure samples.
References
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
City University of New York (CUNY). Purification by Recrystallization. [Link]
The Versatile Virtuoso: Harnessing 4-Iodo-3-methyl-5-phenylisoxazole in Advanced Materials Science
In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of heterocyclic building blocks, 4-Iodo-3-methyl-5-phenylisoxazole e...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of heterocyclic building blocks, 4-Iodo-3-methyl-5-phenylisoxazole emerges as a particularly compelling scaffold. Its unique electronic properties, inherent stability, and, most critically, the strategically positioned iodo group at the C4 position, render it a versatile precursor for a new generation of advanced materials. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and the scientific rationale behind them, for researchers, scientists, and professionals in drug development and materials innovation.
The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] However, its potential in materials science is equally profound, with applications in photochromic materials, electrochemical probes, dye-sensitized solar cells, high-energy materials, and liquid crystals.[3][4] The subject of this note, 4-Iodo-3-methyl-5-phenylisoxazole, is particularly primed for creating sophisticated material structures. The presence of the iodo substituent is a key feature, enabling a variety of powerful cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, thus allowing for the construction of complex, conjugated systems.[5][6]
The Strategic Advantage of the 4-Iodo Substituent
The utility of 4-Iodo-3-methyl-5-phenylisoxazole as a building block in materials science is fundamentally linked to the reactivity of the C-I bond. This bond is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for constructing complex organic molecules and polymers.[7][8] The ability to precisely introduce new functional groups at the 4-position of the isoxazole ring opens up a vast design space for materials with tailored electronic, optical, and physical properties.
Application Note I: Synthesis of Conjugated Polymers for Organic Electronics
The development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of well-defined conjugated polymers. These materials possess alternating single and double bonds, which facilitate the delocalization of π-electrons, leading to desirable electronic and optical properties. 4-Iodo-3-methyl-5-phenylisoxazole serves as an excellent monomeric unit for incorporation into such polymer backbones.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][7] By employing a di-boronic acid or di-boronic ester derivative as a coupling partner, 4-Iodo-3-methyl-5-phenylisoxazole can be polymerized to yield a conjugated polymer containing the isoxazole moiety. The incorporation of the isoxazole ring can enhance the polymer's thermal stability, solubility, and charge transport properties.
Caption: Suzuki-Miyaura polymerization workflow.
Protocol: Synthesis of a Phenylisoxazole-Containing Polymer via Suzuki-Miyaura Coupling
This protocol is adapted from established Suzuki-Miyaura polymerization procedures and tailored for 4-Iodo-3-methyl-5-phenylisoxazole.[9][10]
Solvent Addition: Add a degassed mixture of toluene (15 mL) and ethanol (5 mL).
Reaction: Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 48 hours.
Work-up: After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL).
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Expected Outcome:
A solid, colored polymer. The properties of the polymer, such as its molecular weight, solubility, and optical and electronic characteristics, will depend on the precise reaction conditions and the purity of the monomers.
Parameter
Typical Value
Catalyst Loading
2-5 mol%
Reaction Time
24-72 hours
Temperature
80-110 °C
Solvent System
Toluene/Ethanol
Application Note II: Crafting Luminescent Materials through Sonogashira Coupling
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of synthetic organic chemistry.[3] This reaction is particularly valuable for the synthesis of conjugated enynes and other acetylene-containing molecules, which often exhibit interesting photophysical properties and have applications in OLEDs and as molecular wires.
By reacting 4-Iodo-3-methyl-5-phenylisoxazole with various terminal alkynes, it is possible to synthesize a library of compounds with extended π-conjugation. The rigid, linear nature of the acetylenic linker can lead to materials with enhanced charge mobility and defined molecular geometries, which are crucial for applications in organic electronics and photonics.
Caption: Sonogashira coupling reaction scheme.
Protocol: Synthesis of 4-(Phenylethynyl)-3-methyl-5-phenylisoxazole
This protocol is based on a reported Sonogashira coupling of 4-iodoisoxazoles.[5]
Reaction Setup: To a solution of 4-Iodo-3-methyl-5-phenylisoxazole (1.0 mmol) in anhydrous DMF (10 mL) in a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
Reaction: Stir the mixture at 60 °C under an inert atmosphere for 12 hours.
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water (50 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome:
A crystalline solid, which can be characterized by NMR, mass spectrometry, and melting point analysis.
Parameter
Typical Value
Pd Catalyst
Pd(PPh₃)₂Cl₂
Cu Co-catalyst
CuI
Base
Triethylamine
Temperature
25-80 °C
Future Directions and Potential Applications
The versatility of 4-Iodo-3-methyl-5-phenylisoxazole as a synthetic building block extends beyond the examples provided. Its strategic functionalization opens doors to a wide array of advanced materials.
Liquid Crystals: The rigid, anisotropic structure of the isoxazole ring makes it an attractive core for the design of liquid crystalline materials.[2][11] By attaching long alkyl chains to the phenyl ring or by coupling the 4-position with other mesogenic units, novel liquid crystals with specific phase behaviors and electro-optical properties can be synthesized.
Functional Coatings: The durability and environmental resistance attributed to isoxazole-containing polymers make them candidates for advanced coatings.[5][6][12] These could include anti-corrosion, anti-fouling, or self-healing coatings.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of isoxazole derivatives can be tuned through synthetic modification.[13][14][15] 4-Iodo-3-methyl-5-phenylisoxazole can be used as a starting point to create novel emitter or host materials for OLEDs with improved efficiency and stability.
Conclusion
4-Iodo-3-methyl-5-phenylisoxazole is a powerful and versatile building block for the creation of advanced functional materials. Its true potential lies in the hands of creative and skilled researchers who can leverage its unique reactivity to design and synthesize novel materials with tailored properties. The protocols and insights provided in this guide serve as a foundation for further exploration and innovation in this exciting field.
References
Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
Ingenta Connect. (2021, February 1). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]
BU CyberSec Lab. (n.d.). 4-Iodo-3-methyl-5-phenylisoxazole. Retrieved from [Link]
Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2006). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Macromolecules, 39(25), 8670–8672.
Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9035-9039.
World Journal of Pharmacy and Pharmaceutical Sciences. (2021). A review of isoxazole biological activity and present synthetic techniques.
Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033–1036.
Bentham Science. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.
Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. Retrieved from [Link]
Fandakli, S. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 46(3), 747-753.
Colacot, T. J. (2017). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 50(5), 1169–1180.
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles with Organotin Reagents. Retrieved from [Link]
Ratera, I., & Veciana, J. (2012). Playing with organic radicals as building blocks for functional molecular materials. Chemical Society Reviews, 41(1), 303-349.
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Lead Sciences. (n.d.). 4-Iodo-3-methyl-5-phenylisoxazole. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Improving Yield & Purity of 4-Iodo-3-methyl-5-phenylisoxazole
Ticket ID: ISOX-4I-OPT-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Optimization Mandate
You are likely synthesizing 4-Iodo-3-methyl-5-phenylisoxazole as a critical intermediate for COX-2 inhibitors (e.g., Valdecoxib analogs) or functionalized heterocycle libraries.
Users frequently report two primary failure modes:
Regioisomeric Contamination: In the ring-closure step, obtaining the 3-phenyl-5-methyl isomer instead of the desired 3-methyl-5-phenyl isomer.
Iodination Stalling: Incomplete electrophilic substitution at the C4 position or oxidative degradation of the ring.
This guide moves beyond standard textbook protocols to address the process variables that dictate yield.
Module 1: The Core Synthesis (Ring Closure)
Objective: Synthesize 3-methyl-5-phenylisoxazole from benzoylacetone with >95:5 regioselectivity.
The Chemistry
The condensation of benzoylacetone (1-phenylbutane-1,3-dione) with hydroxylamine hydrochloride is governed by the nucleophilicity of the nitrogen atom attacking the carbonyl carbon.
Target: Attack at the acetyl carbonyl (C3) leads to the desired 3-methyl-5-phenylisoxazole .
Impurity: Attack at the benzoyl carbonyl (C1) leads to the 3-phenyl-5-methylisoxazole .
Protocol & Troubleshooting
Parameter
Recommendation
Technical Rationale
Solvent
Ethanol/Water (3:1)
Aqueous ethanol stabilizes the transition state and allows for easier precipitation of the product.
pH Control
Critical: Buffer to pH 4–5
Using Sodium Acetate (NaOAc) is superior to Pyridine. Strongly acidic conditions favor the "wrong" isomer due to protonation of the less hindered carbonyl.
Temperature
Reflux (78°C)
Kinetic control at lower temps often yields mixtures. Thermodynamic control (reflux) favors the stable 3-methyl-5-phenyl isomer.
Step-by-Step Workflow
Dissolve Benzoylacetone (1.0 eq) in Ethanol.
Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq) dissolved in minimal water.
Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
Workup: Cool to 0°C. The desired product usually precipitates as a white solid.
Troubleshooting: If oil forms, evaporate EtOH, add cold water, and scratch the flask to induce crystallization.
Module 2: The Iodination (Yield Bottleneck)
Objective: Install the iodine atom at C4 with >85% yield.
Method Selection Guide
Choose your reagent based on your scale and purity requirements.
Feature
Method A: NIS / TFA (High Purity)
Method B: / CAN (Scalable/Green)
Reagents
N-Iodosuccinimide + Trifluoroacetic Acid
Iodine () + Ceric Ammonium Nitrate
Mechanism
Strong electrophilic iodination ()
Radical/Oxidative iodination
Yield
80–92%
75–85%
Cost
High (NIS is expensive)
Low (CAN is cheap)
Cleanup
Easy (Succinimide is water-soluble)
Moderate (Requires careful washing)
Protocol A: The "Gold Standard" (NIS/TFA)
Best for medicinal chemistry scales (<10g) where purity is paramount.
Dissolution: Dissolve 3-methyl-5-phenylisoxazole (1.0 eq) in Trifluoroacetic Acid (TFA) .
Why TFA? It acts as both solvent and catalyst, activating NIS to generate the superelectrophile
.
Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
Reaction: Allow to warm to RT. Stir for 2–4 hours.
Checkpoint: The solution usually turns dark red/brown.
Quench: Pour into ice water. Neutralize carefully with sat.
.
Isolation: Extract with EtOAc. Wash organic layer with 10% Sodium Thiosulfate (
) to remove free iodine (color changes from purple to yellow/clear).
Protocol B: The "Green" Alternative (I2/CAN)
Best for scale-up (>50g) or cost-sensitive projects.
Dissolution: Dissolve starting material in Acetonitrile (MeCN) or AcOH.
Addition: Add Iodine (
, 0.6 eq) and Ceric Ammonium Nitrate (CAN) (0.6 eq).
Reaction: Reflux at 80°C for 3–5 hours.
Mechanism:[1][2][3][4][5] CAN generates the iodonium radical cation species in situ.
Workup: Similar to Method A, but requires thorough washing to remove Cerium salts.
Module 3: Visualization & Logic
Reaction Pathway & Troubleshooting Logic
Caption: Workflow for the 2-step synthesis. Stage 1 emphasizes pH control for regioselectivity; Stage 2 highlights reagent choice for iodination efficiency.
Frequently Asked Questions (FAQ)
Q1: My final product is purple/pink. Is it impure?
A: Yes. The color indicates the presence of free molecular iodine (
).
Fix: Dissolve the solid in Ethyl Acetate and wash with a 10% aqueous solution of Sodium Thiosulfate until the organic layer is pale yellow or colorless. Dry over
and re-evaporate.
Q2: I am getting low yields with Method A (NIS). What is wrong?
A: Check your TFA. If the TFA is "wet" (contains water), the electrophilicity of the iodine species is reduced. Use anhydrous TFA. Alternatively, extend the reaction time or raise the temperature to 40°C, but watch for decomposition.
Q3: How do I distinguish the regioisomers by NMR?
A:
3-methyl-5-phenyl (Desired): The methyl group typically appears around
2.30 ppm . The C4 proton is a singlet around 6.80 ppm .
3-phenyl-5-methyl (Undesired): The methyl group is often shifted slightly downfield (
2.45 ppm) due to being adjacent to the oxygen. The aromatic signals will also differ in splitting patterns due to the conjugation difference.
Q4: Can I use N-Chlorosuccinimide (NCS) to make the chloro-analog?
A: Yes, but the kinetics are slower. You will likely need to heat the reaction to 60–80°C in Acetic Acid rather than using TFA at room temperature.
References
Synthesis of Isoxazoles via 1,3-Dicarbonyls
Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.[3]
Source:Journal of Heterocyclic Chemistry.
Context: Establishes the pH dependence of benzoylacetone cycliz
NIS Iodination Method
Title: Efficient Iodination of Aromatic Systems using N-Iodosuccinimide in Trifluoroacetic Acid.
Source:Tetrahedron Letters.
Context: The mechanistic basis for using TFA to activ
CAN Mediated Iodination (Green Chemistry)
Title: Ceric Ammonium Nitrate Mediated Iodin
Source:Rodrigues et al., Tetrahedron Letters.
Context: Protocol for using CAN/I2 as an oxidative iodin
Valdecoxib Intermediate Data
Title: Synthesis of 4-substituted-3,5-diarylisoxazoles as COX-2 inhibitors.
Source:Journal of Medicinal Chemistry.
Context: Confirms 4-iodo-3-methyl-5-phenylisoxazole as a key precursor.[6]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Iodo-3-methyl-5-phenylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-iodo-3-methyl-5-phenylisoxazole. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to solve challenges with a robust scientific framework.
The 4-iodo-3-methyl-5-phenylisoxazole scaffold is a key intermediate in the synthesis of various neurologically active compounds and other complex molecules, such as the COX-2 inhibitor Valdecoxib.[1][2][3] The C-I bond at the 4-position is primed for functionalization via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2][4] Achieving high yield and purity in these reactions is critically dependent on fine-tuning the catalyst loading. Too little catalyst results in incomplete conversion, while too much can lead to unwanted side reactions, catalyst decomposition, and increased costs, particularly in process development.[5]
This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the underlying principles to help you make informed decisions.
Core Principles: Understanding the Catalytic Cycle
At the heart of optimizing any cross-coupling reaction is a firm grasp of the catalytic cycle. For palladium-catalyzed reactions, this generally involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination. The efficiency of each step, and the stability of the palladium species throughout, dictates the overall success of the reaction.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The active catalyst is a Pd(0) species, which must be generated in situ from a more stable Pd(II) precatalyst.[6] The choice of ligand (L) is crucial as it stabilizes the active catalyst, influences its reactivity, and can prevent deactivation pathways like the formation of palladium black.[7]
Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and I'm recovering a lot of my 4-iodo-3-methyl-5-phenylisoxazole. Should I just increase the catalyst loading?
While intuitive, simply increasing the catalyst is often not the optimal first step and can mask underlying issues. Low conversion with significant starting material recovery typically points to problems with catalyst activity or stability.
Troubleshooting Steps:
Verify Catalyst Generation: The active Pd(0) species must be efficiently generated from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Ensure your reaction conditions (solvent, base, temperature) are suitable for this reduction. Some protocols benefit from a brief pre-heating step before adding the coupling partners to ensure the active catalyst is formed.[6]
Check for Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air.[8] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Incomplete degassing can lead to oxidation of phosphine ligands and subsequent catalyst deactivation.[9][10]
Assess Reagent Quality:
Solvents: Anhydrous conditions are often critical. Undried solvents can hydrolyze reagents and interfere with the catalytic cycle.
Base: The base is not just a proton scavenger; it plays a key role in the transmetalation step of many couplings, such as the Suzuki reaction.[11] Ensure your base is fresh, dry, and of the appropriate strength. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.
Boronic Acid (for Suzuki): Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive trimeric anhydrides (boroxines) upon standing.[12] Use fresh boronic acid or verify its purity.
Consider Inhibitors: In C-N couplings, iodide ions (a byproduct of using aryl iodides) can have a significant inhibitory effect by forming stable, less reactive palladium-iodide dimer complexes.[13] If you suspect this, changing the solvent system to one where the iodide salt byproduct is insoluble can sometimes improve reaction efficiency.[13]
Only after ruling out these common issues should you systematically screen catalyst loading. A low, but non-zero, product formation suggests the catalyst is working, but inefficiently, which is when adjusting the loading becomes a primary strategy.
Q2: I'm observing significant homocoupling of my boronic acid (or alkyne). How does catalyst loading influence this?
Homocoupling is a common side reaction, especially in Suzuki (forming R'-R') and Sonogashira (forming R'-C≡C-R') reactions. This issue is often exacerbated by:
High Catalyst Loading: An excessive concentration of palladium can promote these side reactions.
Presence of Oxygen: Trace oxygen can facilitate the oxidative homocoupling of coupling partners. This is another reason why rigorous degassing is essential.
Slow Oxidative Addition: If the oxidative addition of 4-iodo-3-methyl-5-phenylisoxazole to the Pd(0) center is slow, the catalyst may preferentially react with the more abundant organometallic partner.
Solutions:
Reduce Catalyst Loading: This is often the most effective solution. Try decreasing the loading in increments (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%).
Modify Ligand: A more electron-donating and sterically bulky ligand can accelerate the oxidative addition and reductive elimination steps relative to the homocoupling pathway.[7]
Control Reagent Addition: In some cases, slow addition of the boronic acid or alkyne can maintain its low concentration relative to the aryl iodide, disfavoring homocoupling.
Q3: What is a reasonable starting catalyst loading for a coupling reaction with 4-iodo-3-methyl-5-phenylisoxazole?
Aryl iodides are highly reactive electrophiles in cross-coupling reactions, generally requiring lower catalyst loadings than the corresponding bromides or chlorides.[7][13] The optimal loading will depend on the specific reaction type.
Cross-Coupling Reaction
Typical Catalyst Loading (mol%)
Common Palladium Precatalyst
Notes
Suzuki-Miyaura
0.5 - 5%
Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
A study on a similar substrate used 5 mol% PdCl₂ for the synthesis of Valdecoxib.[1][2] Loadings as low as 0.05% have been reported for reactive heteroaryl halides in flow chemistry.[14]
Sonogashira
1 - 5%
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Often requires a copper(I) co-catalyst (e.g., CuI), though copper-free methods exist.[15][16]
Heck
1 - 5%
Pd(OAc)₂, PdCl₂
Reaction outcomes can be sensitive to the base and solvent combination.[2][17]
Expert Tip: For initial screening, a loading of 1-2 mol% is a robust starting point for this reactive aryl iodide. If the reaction proceeds cleanly, you can then attempt to lower the loading to optimize for cost and reduce residual palladium in the product.
Q4: How do I design an experiment to systematically optimize catalyst loading?
A parallel reaction screening approach is the most efficient method.
Experimental Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing the palladium loading for the coupling of 4-iodo-3-methyl-5-phenylisoxazole with a generic arylboronic acid.
Materials:
4-Iodo-3-methyl-5-phenylisoxazole (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Palladium precatalyst (e.g., Pd(OAc)₂)
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (Pd:Ligand ratio typically 1:2)
Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of 4-iodo-3-methyl-5-phenylisoxazole in the chosen solvent. Prepare a separate stock solution of the palladium precatalyst and ligand.
Reaction Setup:
To a series of 5 labeled reaction vials, add the arylboronic acid (1.2 eq) and the base (2.0 eq).
Add the 4-iodo-3-methyl-5-phenylisoxazole stock solution to each vial (e.g., 0.1 mmol scale).
Using a microsyringe, add the calculated volume of the Pd/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05%).
Add the remaining solvent to ensure all reactions have the same final concentration.
Execution: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block (e.g., 80-100 °C).
Monitoring & Analysis: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h). After completion, quench the reactions and analyze the conversion and yield by LC-MS or ¹H NMR with an internal standard.
This systematic approach will clearly identify the minimum catalyst loading required to achieve maximum conversion in a reasonable timeframe.
Troubleshooting Workflow
When faced with a suboptimal reaction, a logical workflow can quickly diagnose the root cause.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
References
Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [Link]
Li, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]
Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
Malev, O. V., et al. (2024). Methods for functionalization of anthraquinones. Russian Chemical Reviews. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
Knight, D. W., et al. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC - NIH. [Link]
Talat, S., & Khan, K. M. (2016). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. PMC - NIH. [Link]
Drienovská, I., et al. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Publications. [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
Li, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]
Jessop, P. G., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]
Baxendale, I. R., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]
Minakata, S., et al. (2011). Iodocyclization of Hydroxylamine Derivatives Based on the Control of Oxidative Aromatization Leading to 2,5-Dihydroisoxazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
Reichert, E. C. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC - NIH. [Link]
ResearchGate. (2019). Pd-catalyzed Sonogashira cross-coupling between 3,5-disubstituted-4-iodoisoxazoles 3a-3g and terminal alkynes a. ResearchGate. [Link]
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Macmillan Group. [Link]
Carrow, B. P., & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
Colacot, T. J., & Cooke, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Tomkinson, N. C. O., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]
Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Buchwald, S. L., & Fors, B. P. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC - NIH. [Link]
Technical Support Center: 4-Iodo-3-methyl-5-phenylisoxazole Functionalization
Ticket ID: ISOX-4-I-001 Subject: Optimization of Base Selection for Cross-Coupling & Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: ISOX-4-I-001
Subject: Optimization of Base Selection for Cross-Coupling & Stability Protocols
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Base" Paradox
You are likely encountering a common bottleneck with 4-Iodo-3-methyl-5-phenylisoxazole : the balance between reactivity (activating the coupling partner) and stability (preserving the isoxazole ring).
The isoxazole core is an "electronic chameleon." It is aromatic, yet the N-O bond is a weak link (bond energy ~55 kcal/mol) susceptible to cleavage by strong nucleophiles or reducing agents.
The Problem: Strong bases (e.g.,
, ) required for difficult couplings often trigger ring opening or degradation.
The Solution: Use "Goldilocks" bases—typically inorganic carbonates or hindered amines—that facilitate the catalytic cycle without attacking the heterocycle.
Troubleshooting Module: Suzuki-Miyaura Coupling
Common Issue: Low conversion or formation of the de-iodinated byproduct (3-methyl-5-phenylisoxazole) instead of the biaryl product.
The Mechanism of Failure
In Suzuki coupling, the base plays a dual role:
Activation: It converts the boronic acid (
) into the more reactive boronate species (), enabling transmetallation.
Destruction (Risk): If the base is too nucleophilic (e.g., Hydroxide) and the temperature is high, it can attack the isoxazole ring or promote protodehalogenation.
Optimization Protocol
Variable
Recommendation
Technical Rationale
Base
or
Carbonates provide sufficient basicity for boronic acid activation but lack the nucleophilicity to open the isoxazole ring rapidly.
Solvent
Dioxane/Water (4:1)
The presence of water is critical for the solubility of inorganic bases and the formation of the active boronate species.
Catalyst
Bidentate ligands prevent -hydride elimination and stabilize the Pd center, reducing de-iodination.
Temp
60–80 °C
Sufficient for activation; avoid refluxing >100 °C with strong bases.
Diagnostic Workflow (Decision Tree)
Figure 1: Decision matrix for troubleshooting Suzuki coupling failures based on byproduct analysis.
Troubleshooting Module: Sonogashira Coupling
Common Issue: Reaction turns black immediately (Pd precipitation) or stalls.
The Base Effect: Amine Choice
Unlike Suzuki, Sonogashira reactions typically use the base as the solvent or in large excess.
Standard: Triethylamine (
) or Diethylamine ().
Risk: If the amine is not degassed or contains water, it promotes the oxidation of the phosphine ligands, leading to catalyst death (Pd black).
Critical Protocol: The "Copper Watch"
Copper(I) Iodide (
) is a co-catalyst that activates the alkyne. However, in the presence of base and oxygen , it catalyzes the homocoupling of the alkyne (Glaser coupling), consuming your starting material.
Recommended System:
Base:
(Distilled and degassed).
Solvent: DMF (Anhydrous).
Additives: If the reaction is sluggish, add TBAF (Tetra-n-butylammonium fluoride). The fluoride acts as a base surrogate, activating the alkyne without the steric bulk of the amine, often accelerating reactions at the crowded C-4 position.
Critical Warning: Isoxazole Ring Stability
The "Red Flag" Scenario:
You attempt to use Sodium tert-butoxide (
) or Lithium Diisopropylamide (LDA) to deprotonate a coupling partner in the presence of the isoxazole.
Outcome:
The isoxazole ring undergoes cleavage at the N-O bond. This is often irreversible. The 3-methyl-5-phenyl substitution pattern provides some steric protection, but the electron-withdrawing nature of the 5-phenyl group activates the ring toward nucleophilic attack.
Mechanism of Ring Failure
Figure 2: Pathway of base-mediated isoxazole degradation.
Note: CsF activates the boronate without generating high concentrations of hydroxide ions, preserving the isoxazole ring.
FAQ: Frequently Asked Questions
Q: Can I use Buchwald-Hartwig amination on this substrate?A: Proceed with caution. Buchwald conditions often use strong bases like
.
Recommendation: Switch to
as the base and use a highly active catalyst system like BrettPhos Pd G3 . This allows the reaction to proceed at lower temperatures (60–80 °C), minimizing ring opening risks.
Q: Why do I see 3-methyl-5-phenylisoxazole (de-iodinated) in my LCMS?A: This is "protodehalogenation." It happens when the oxidative addition occurs, but the transmetallation is slow. The Pd-intermediate grabs a hydrogen from the solvent or base.
Fix: Increase the concentration of the boronic acid and base to speed up transmetallation. Ensure your solvent is degassed (oxygen promotes this side reaction).
Q: Is the 3-methyl group acidic?A: Weakly. Strong bases (LDA) can deprotonate the 3-methyl group, leading to lateral lithiation. If you want to couple at the Iodine, avoid lithium bases entirely.
References
General Isoxazole Reactivity & Ring Opening
Mechanism of base-induced ring cleavage:
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
Suzuki Coupling Optimization
Base effects in Suzuki coupling:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sonogashira Protocols
Copper-free and Amine-based variations:
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Substrate Specifics
Synthesis and reactivity of 4-iodoisoxazoles:
Praveen, C., et al. (2010).[1] Gold-catalyzed synthesis of substituted isoxazoles. Synlett.
minimizing byproduct formation in the iodination of isoxazoles
Topic: Minimizing Byproduct Formation in the Iodination of Isoxazoles Ticket ID: ISOX-IOD-004 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Isoxazoles represent a unique challenge in el...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Byproduct Formation in the Iodination of Isoxazoles
Ticket ID: ISOX-IOD-004
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Isoxazoles represent a unique challenge in electrophilic aromatic substitution (EAS).[1] The heterocyclic ring is
-electron deficient (similar to pyridine), making it deactivated toward electrophiles like iodine. Simultaneously, the N-O bond is labile, creating a high risk of ring cleavage under harsh basic or reducing conditions.
This guide provides validated protocols to selectively iodinate the C-4 position while suppressing the two most common failure modes:
Ring Fragmentation: caused by base-mediated deprotonation or reductive cleavage.
Reaction Stalling: caused by insufficient electrophilicity of the iodinating species.
Module 1: Strategic Reagent Selection
The choice of iodinating agent dictates the byproduct profile. Use the decision matrix below to select the correct protocol for your substrate.
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting the optimal iodination method based on substrate stability.
Module 2: Validated Protocols
Protocol A: The "Workhorse" Method (NIS/TFA)
Best For: Standard isoxazoles, deactivated substrates.
Mechanism: Trifluoroacetic acid (TFA) protonates N-iodosuccinimide (NIS), generating a highly reactive superelectrophile (
equivalent) capable of overcoming the isoxazole ring's deactivation.
Reagents:
Substrate (1.0 equiv)
N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)
Trifluoroacetic Acid (TFA) (0.1 – 1.0 equiv; use solvent quantities for highly deactivated rings)
Solvent: Acetonitrile (MeCN) or TFA (neat)
Step-by-Step Workflow:
Dissolution: Dissolve the isoxazole (1.0 mmol) in MeCN (5 mL).
Activation: Add TFA (0.1 equiv). Note: If the ring contains electron-withdrawing groups (e.g., esters), increase TFA to 1.0 equiv or use TFA as the solvent.
Addition: Add NIS (1.1 equiv) in one portion at room temperature (25 °C).
Monitoring: Stir for 2–16 hours. Monitor via TLC/LCMS.
Checkpoint: If conversion < 50% after 4 hours, add 10 mol%
to boost activation.
Quench: Pour mixture into sat.
(removes excess ) and extract with EtOAc.
Byproduct Control:
Succinimide Removal: The byproduct succinimide is water-soluble; ensure thorough aqueous washing (pH 7 buffer) to remove it.
Protocol B: The "Silver Bullet" Method (
/AgOTf)
Best For: Acid-labile substrates (e.g., those with acetals, silyl ethers).
Mechanism: Silver triflate acts as a halogen scavenger, precipitating AgI and generating a reactive iodonium species in situ under neutral conditions.
Reagents:
Substrate (1.0 equiv)
Iodine (
) (1.1 equiv)
Silver Triflate (AgOTf) (1.1 equiv)
Solvent: DCM or DCE
Step-by-Step Workflow:
Preparation: Dissolve isoxazole in dry DCM under
atmosphere. Exclude light (wrap flask in foil).
Addition: Add AgOTf (1.1 equiv) followed immediately by
(1.1 equiv).
Reaction: Stir at room temperature. A yellow precipitate (AgI) will form immediately.
Workup: Filter the mixture through a Celite pad to remove AgI salts. Wash the filtrate with
.
Module 3: Troubleshooting & Failure Analysis
Issue 1: Ring Cleavage (The "Red Oil" Phenomenon)
Symptom: The reaction mixture turns dark red/black; LCMS shows complex mixtures or nitriles.
Root Cause: The N-O bond is the weak link (approx. 55 kcal/mol).
Base Attack: Strong bases deprotonate C-3 (if unsubstituted), leading to ring opening to form ketonitriles.
Reducing Agents: Sulfites/thiosulfates used in workup can cleave the ring if the mixture is too acidic during quench.
Buffered Quench: When quenching Protocol A (TFA), pour the reaction into a buffered solution (
) rather than adding water directly, to avoid a pH spike or dip that triggers cleavage.
Issue 2: Regio-Scrambling
Symptom: Iodination occurring on side chains (e.g., benzylic positions) rather than the C-4 ring position.
Root Cause: Radical mechanism competition.
Corrective Action:
Exclude Light: Perform reactions in the dark to inhibit radical generation which favors benzylic iodination.
Oxygen Scavenging: Degas solvents to prevent radical chain propagation.
Data Summary: Method Comparison
Feature
Protocol A (NIS/TFA)
Protocol B (/AgOTf)
Protocol C (Lithiation)
Active Species
Protonated NIS ()
Iodonium Triflate
Iodine ()
pH Conditions
Acidic (pH < 1)
Neutral
Basic (pH > 12)
C-4 Selectivity
Excellent
Good
Variable
Ring Opening Risk
Low
Very Low
High
Atom Economy
Moderate (Succinimide waste)
Low (AgI waste)
Moderate
Module 4: Mechanistic Visualization
Understanding the competition between substitution and degradation is critical.
Figure 2: Mechanistic divergence. Acidic/Neutral conditions favor C-4 substitution (Green path), while basic conditions risk ring fragmentation (Red path).
FAQ: Frequently Asked Questions
Q: Can I use elemental iodine (
) without silver salts?A: Generally, no. Isoxazoles are too electron-deficient. alone is not electrophilic enough to substitute the ring. You need an oxidant (like CAN or Nitric Acid) or a silver salt to generate a stronger electrophile.
Q: My product is unstable during silica column chromatography. Why?A: Iodoisoxazoles can be light- and acid-sensitive.
Fix: Add 1% Triethylamine (
) to your eluent to neutralize the silica acidity.
Fix: Store the product in amber vials at -20 °C.
Q: Why do you advise against
-BuLi? I see it in older papers.A: While -BuLi allows for lithiation-trapping, it requires strict cryogenic control (-78 °C). Even at -60 °C, the lithiated isoxazole can fragment into a ketonitrile. Electrophilic substitution (Protocol A) is thermodynamically safer and scalable.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link
Core citation for Protocol A.
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(8), 2966–2973. Link
Demonstrates the use of ICl and iodine electrophiles in isoxazole chemistry and stability of the ring.
Yue, D., & Larock, R. C. (2002). Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 67(6), 1905–1909. Link
Provides foundational knowledge on isoxazole ring stability and substitution p
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles. Current Opinion in Drug Discovery & Development.
General reference for the reactivity profiles of 5-membered heterocycles.
Technical Support Center: Impurity Identification in 4-Iodo-3-methyl-5-phenylisoxazole by NMR
Welcome to the technical support center for the analysis of 4-Iodo-3-methyl-5-phenylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 4-Iodo-3-methyl-5-phenylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
4-Iodo-3-methyl-5-phenylisoxazole is a versatile building block in medicinal chemistry and materials science.[1] Its purity is paramount for the successful synthesis of downstream products and for ensuring the validity of biological and material science studies. NMR spectroscopy is a powerful, non-destructive technique for assessing the purity of this compound and identifying potential impurities. This guide will walk you through common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-Iodo-3-methyl-5-phenylisoxazole?
A1: The expected chemical shifts can be predicted based on the structure and published data for similar isoxazole derivatives. The electron-withdrawing effect of the iodine atom and the isoxazole ring, along with the shielding/deshielding effects of the methyl and phenyl groups, are key determinants of the chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Iodo-3-methyl-5-phenylisoxazole in CDCl₃
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Notes
Methyl (CH₃)
~2.3 - 2.5
~10 - 12
The methyl group is attached to the C3 position of the isoxazole ring.
Phenyl (C₆H₅)
~7.4 - 7.8
~125 - 130 (multiple signals)
The phenyl group at C5 will show characteristic aromatic proton signals. The carbon signals will vary depending on their position on the ring.
Isoxazole C3
-
~160 - 162
The carbon atom attached to the methyl group.
Isoxazole C4
-
~90 - 95
The iodinated carbon, which will be significantly shielded.
Isoxazole C5
-
~168 - 170
The carbon atom attached to the phenyl group.
Note: These are estimated values and can be influenced by the solvent, concentration, and instrument parameters. It is always best to compare with a certified reference standard if available.
Q2: What are the most common impurities I should look for?
A2: Impurities in 4-Iodo-3-methyl-5-phenylisoxazole typically arise from three main sources:
Unreacted Starting Materials: The most common precursor is 3-methyl-5-phenylisoxazole.
Regioisomers: The formation of 5-methyl-4-iodo-3-phenylisoxazole is a possibility depending on the synthetic route.
Byproducts of Iodination: Depending on the iodinating agent used (e.g., N-iodosuccinimide), residual reagents or byproducts may be present.[2]
Q3: How can I differentiate the desired product from its non-iodinated precursor, 3-methyl-5-phenylisoxazole, by ¹H NMR?
A3: The most significant difference will be the absence of the C4-H proton signal in the final product. In 3-methyl-5-phenylisoxazole, the proton at the C4 position of the isoxazole ring typically appears as a singlet around 6.33 ppm.[3] In the iodinated product, this signal will be absent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of 4-Iodo-3-methyl-5-phenylisoxazole.
Issue 1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region.
Possible Cause 1: Presence of a Regioisomer
The regioisomer, 5-methyl-4-iodo-3-phenylisoxazole, will have a different electronic environment, leading to distinct chemical shifts for the phenyl protons. NMR spectroscopy is a powerful tool for distinguishing between such isomers.[4][5]
Troubleshooting Steps:
Analyze the Aromatic Region Carefully: Look for more complex splitting patterns or a greater number of signals than expected for a single phenyl group.
Run a 2D NMR Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate the protons to their attached carbons, helping to confirm the substitution pattern on the phenyl ring.
Compare with Literature Data: Search for reported NMR data for the potential regioisomer.[6]
Possible Cause 2: Residual Solvents
Common laboratory solvents from synthesis and purification steps can appear in your NMR spectrum.
Troubleshooting Steps:
Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks with standard tables of NMR solvent impurities.[7][8]
Dry Your Sample Thoroughly: Ensure your sample is free of residual solvents by drying it under high vacuum before preparing the NMR sample.
Issue 2: My baseline is noisy or distorted.
Possible Cause 1: Poor Shimming
Improper shimming of the NMR magnet can lead to broad peaks and a distorted baseline.
Troubleshooting Steps:
Re-shim the Magnet: Follow the instrument's standard shimming procedure.
Check Sample Tube and Volume: Ensure you are using a high-quality NMR tube and that the sample volume is appropriate for the instrument.
Possible Cause 2: Sample Concentration is Too High
A highly concentrated sample can lead to signal overload and baseline artifacts.[9]
Troubleshooting Steps:
Dilute Your Sample: Prepare a more dilute sample and re-acquire the spectrum.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
Accurately weigh 5-10 mg of your 4-Iodo-3-methyl-5-phenylisoxazole sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Protocol 2: Acquiring a Standard ¹H NMR Spectrum
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity.
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90-degree pulse angle, 2-second relaxation delay).
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
Visualizing the Impurity Identification Workflow
The following diagram illustrates the logical steps for identifying impurities in your sample.
Caption: Workflow for NMR-based impurity identification.
The synthesis of 4-Iodo-3-methyl-5-phenylisoxazole is a critical workflow in the production of COX-2 inhibitors (e.g., Valdecoxib intermediates).[1] While the lab-scale synthesis is well-documented, scaling this to kilogram quantities introduces three primary failure modes: regiochemical scrambling during ring closure, thermal runaway risks associated with hydroxylamine, and cost/purification bottlenecks in the iodination step.[1]
This guide moves beyond standard literature to address the process engineering and mechanistic realities of scaling this specific scaffold.
Module 1: The Core Skeleton (Isoxazole Formation)[1]
The Workflow
The industry-standard route involves the condensation of benzoylacetone (1-phenylbutane-1,3-dione) with hydroxylamine .[1]
Figure 1: Regioselectivity pathways in isoxazole synthesis. Kinetic control favors the 3-methyl isomer.[1]
Troubleshooting Guide
Q1: My product contains 15-20% of the regioisomer (3-phenyl-5-methylisoxazole). How do I suppress this?
Root Cause: You are likely operating under thermodynamic control or incorrect pH.[1] The methyl ketone of benzoylacetone is more reactive than the phenyl ketone.[1] Kinetic attack of hydroxylamine at the methyl ketone yields the desired 3-methyl-5-phenyl isomer.[1]
Corrective Action:
pH Management: Maintain a slightly acidic to neutral pH (pH 5–7) during the initial mixing. Strong basic conditions can promote equilibration, leading to the thermodynamic mixture.[1]
Temperature Ramp: Do not rush to reflux. Allow the oxime formation to occur at lower temperatures (20–40°C) before heating to induce dehydration/cyclization.[1]
Reagent Order: Add the diketone to a buffered hydroxylamine solution, not vice versa, to maintain local stoichiometry.
Q2: I am observing a dangerous exotherm upon adding Hydroxylamine Hydrochloride.
Root Cause: Hydroxylamine free base is thermally unstable.[1] The neutralization of NH₂OH[1]·HCl with base (e.g., NaOH) is highly exothermic (
. Adding more iodine leads to difficult purification. [1]
Root Cause: The byproduct of iodination with pure
is HI (Hydroiodic acid).[1] As HI accumulates, the reaction equilibrium shifts backward or protonates the isoxazole, deactivating it toward electrophilic attack.[1]
Corrective Action: Use an oxidant to recycle the iodide anion back to iodine.[1]
Protocol: Use 0.6 eq of
and 0.2 eq of (Iodic acid) in acetic acid/water.
Mechanism:
.[1] This drives the reaction to completion and utilizes 100% of the iodine atoms.[1]
Q4: My final product is purple/brown even after washing.
Dissolve crude solid in refluxing Ethanol (approx. 3-4 volumes).
Slowly add Water (approx. 1-2 volumes) until slight turbidity persists.
Cool slowly (10°C/hour) to 0–5°C.
Critical Control Point: Rapid cooling will trap impurities (regioisomers) in the lattice.[1] Slow cooling purifies the compound (purity >99% is achievable).[1]
References & Authority
Regioselectivity in Isoxazole Synthesis:
Mechanism:[2][3][4][5][6] The reaction of 1,3-dicarbonyls with hydroxylamine is governed by the hard/soft acid-base theory.[1] The harder nucleophile (N of hydroxylamine) attacks the harder electrophile (ketone).[1]
Source:Organic Process Research & Development, "Scale-up of Isoxazole Synthesis". (General Ref).[1]
Iodination Scale-Up:
Green Chemistry: The use of
to recycle iodine is a standard industrial practice to maximize atom economy.[1]
Source:Stavber, S. et al.[1] "Green and Selective Iodination of Organic Compounds." Aldrichimica Acta.[1]
Valdecoxib Intermediates:
Context: This specific isoxazole is a known intermediate in the synthesis of COX-2 inhibitors.[1]
Source:Talley, J. J. et al.[1] "Preparation of 3,4-diaryl-isoxazoles as COX-2 Inhibitors."[1] U.S. Patent 5,633,272.[1]
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Catalyst Protection for 4-Iodo-3-methyl-5-phenylisoxazole
Ticket ID: ISOX-4-I-OPT-2026
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Trojan Horse" Substrate
User Query: “My Suzuki yields are inconsistent (15-60%) with 4-iodo-3-methyl-5-phenylisoxazole, and the reaction turns black immediately. Is the iodine labile?”
Technical Analysis:
The iodine at the C4 position is highly reactive toward oxidative addition, which is theoretically ideal. However, this substrate presents a "Trojan Horse" scenario. The isoxazole ring contains a Lewis-basic nitrogen (
) and a labile bond.
Competitive Binding: The isoxazole nitrogen can displace weak ligands on the Palladium (Pd) center, forming an off-cycle resting state (
-coordination) that halts the catalytic cycle.
Ring Fragmentation: Under harsh basic conditions (e.g., hydroxide bases at reflux), the
bond can cleave, generating nitriles or enaminones that irreversibly poison the metal center.
This guide provides a self-validating workflow to bypass these specific failure modes.
Pre-Reaction Diagnostics: The Hidden Poisons
Before optimizing the catalyst, you must certify the substrate purity. Commercial batches of isoxazoles often contain trace synthetic precursors that are potent catalyst poisons.
Diagnostic Protocol: The "Pre-Screen"
Potential Poison
Source
Diagnostic Test
Remediation
Hydroxylamine / Oximes
Residual starting material from ring synthesis.
FeCl3 Test: Dissolve 5mg in MeOH, add 1 drop aq. FeCl3. Red/Violet color = Poison present.
Wash ether solution with 0.1M HCl, then water. Recrystallize from EtOH.
Free Iodine ()
Decomposition of C-I bond during storage.
Visual/Starch: Yellow tint in solid or blue color with starch paper.
Wash organic layer with 10% (Thiosulfate).
Regioisomers
3-phenyl-5-methyl vs 3-methyl-5-phenyl mix.
1H NMR: Check Methyl singlet shift. (Distinct shifts for C3-Me vs C5-Me).
The Challenge: Preventing N-coordination to Pd(II) intermediates.
The Solution: Steric bulk. Use Buchwald-type biaryl phosphine ligands that physically block the isoxazole nitrogen from approaching the metal center.
Optimized Protocol (Self-Validating)
Catalyst System:
(2 mol%) + XPhos or SPhos (4 mol%).
Why: These ligands create a "protective shell" around the Pd, facilitating oxidative addition of the C-I bond while repelling the isoxazole nitrogen.
Base:
(3.0 equiv) or .
Avoid: Strong hydroxides (
, ) or alkoxides (), which trigger isoxazole ring opening.
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (10:1).
Temperature: 60–80°C. (Do not exceed 100°C to prevent deiodination).
Step-by-Step:
Charge reaction vessel with 4-iodo-3-methyl-5-phenylisoxazole (1.0 equiv), Boronic Acid (1.2 equiv), and Base.
Pre-complexation Step: In a separate vial, stir
and Ligand in the solvent for 5 mins (Orange Yellow shift confirms active catalyst generation).
Transfer catalyst solution to the main vessel.
Degas (Sparge with Argon for 10 mins). Oxygen is fatal here as it promotes homocoupling of the boronic acid.
Heat to 60°C. Monitor by TLC/LCMS at 1 hour.
Workflow B: Sonogashira Coupling (The Copper Problem)
The Challenge: The "Glaser" Trap. Isoxazoles can chelate Copper (Cu), removing it from the catalytic cycle or promoting alkyne dimerization (Glaser coupling) instead of cross-coupling.
The Solution:Copper-Free Sonogashira .
Due to the high reactivity of the C4-Iodine, Copper is not strictly necessary if a sufficiently active Pd-system is used.
Optimized Protocol (Copper-Free)
Catalyst:
(3 mol%) + XPhos (6 mol%).
Alternative:
(5 mol%) is acceptable but slower.
Base: Cesium Carbonate (
) (2.0 equiv).
Solvent: Acetonitrile (MeCN) or DMF.
Additive: None. (Avoid CuI).
Step-by-Step:
Dissolve Isoxazole halide (1.0 equiv) and Alkyne (1.2 equiv) in degassed MeCN.
Validation: If reaction stalls at 50%, add Piperidine (1.0 equiv) as a catalytic base promoter, but do not add Copper.
Visualizing the Poisoning Mechanism
The following diagram illustrates the kinetic competition between the productive Oxidative Addition and the inhibitory N-Coordination.
Figure 1: Kinetic competition between productive oxidative addition (Green Path) and catalyst poisoning via Nitrogen coordination (Red Path). Bulky ligands force the reaction down the Green Path.
Troubleshooting Decision Tree
Use this logic flow to resolve stalled reactions.
Figure 2: Diagnostic decision tree for troubleshooting reaction failures.
References & Authority
Substrate Properties: Fisher Scientific. 4-Iodo-3-methyl-5-phenylisoxazole, 97%. Available at:
Mechanism of Poisoning: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. (Context: N-heterocycle interference).
Copper-Free Protocols: Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling. (Context: Avoiding Cu-sequestration by isoxazoles).
Isoxazole Synthesis & Stability: Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC (NIH). Available at:
General Catalyst Deactivation: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. JACS. (Context: Heterocycle/Cyanide poisoning modes). Available at:
Disclaimer: All protocols involve hazardous chemicals. Ensure standard PPE (gloves, goggles, fume hood) is utilized. The isoxazole substrate is an irritant; avoid inhalation.
Technical Support Center: Reaction Monitoring for 4-Iodo-3-methyl-5-phenylisoxazole
Core Directive & Reaction Context This guide addresses the critical reaction monitoring requirements for the synthesis of 4-Iodo-3-methyl-5-phenylisoxazole . The target transformation is an electrophilic aromatic substit...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Reaction Context
This guide addresses the critical reaction monitoring requirements for the synthesis of 4-Iodo-3-methyl-5-phenylisoxazole . The target transformation is an electrophilic aromatic substitution at the C4 position of the isoxazole ring, typically starting from 3-methyl-5-phenylisoxazole .
The Chemical Transformation:
Starting Material (SM): 3-Methyl-5-phenylisoxazole (C4-H, typically
6.5–6.8 ppm).
Reagents: N-Iodosuccinimide (NIS) in TFA/MeCN or Iodine (
Critical Impurities: Unreacted SM, regioisomer (5-methyl-3-phenylisoxazole derivatives), and over-iodinated byproducts (phenyl ring iodination).
Rapid Response: Troubleshooting & FAQs
Module A: Thin Layer Chromatography (TLC)
Q: My Starting Material (SM) and Product spots are co-eluting. How do I improve separation?A: Isoxazoles and their iodinated derivatives often possess similar polarity. The iodine atom increases lipophilicity only slightly compared to the aromatic system.
Solution: Switch from a binary solvent system (Hexane/EtOAc) to a ternary system.
Recommended Mobile Phase: Toluene:Ethyl Acetate (9:1) or Hexane:Dichloromethane:Ethyl Acetate (7:2:1). The
- interactions with Toluene often resolve the halo-isoxazole better than alkanes.
Visualization: Do not rely solely on UV. Use Iodine Stain or KMnO4 .[1] The iodinated product often appears as a distinct yellow/brown spot immediately upon dipping in KMnO4 before heating, due to the labile nature of the C-I bond under oxidative conditions.
Q: I see a new spot running faster (higher
) than my product. What is it?A: This is likely a di-iodinated impurity , where a second iodine has added to the phenyl ring (ortho/para direction). This occurs if the reaction temperature is too high (>80°C) or excess iodinating reagent is used.
Q: The reaction seems stalled at 80% conversion by TLC. Should I add more NIS?A:Stop. Do not add reagent blindly.
Check the pH. The reaction often requires acidic activation (TFA or AcOH). If the system is too neutral, the electrophile (
) is not generated efficiently.
Perform a mini-workup on a distinct aliquot (quench with Na2S2O3) before TLC. Residual oxidants in the reaction mixture can streak on the plate, masking the SM spot.
Module B: HPLC & UPLC Method Development
Q: How do I distinguish the 3-methyl-5-phenyl (Target precursor) from the 5-methyl-3-phenyl (Regioisomer) impurity?A: These regioisomers have identical masses (LC-MS is blind) but different dipole moments.
Stationary Phase: Use a Phenyl-Hexyl column instead of a standard C18. The
- selectivity differentiates the position of the phenyl ring relative to the nitrogen/oxygen heteroatoms.
Gradient: Run a shallow gradient (e.g., 50%
60% MeCN over 20 minutes).
Q: What is the recommended IPC (In-Process Control) method?A:
The reaction proceeds via an electrophilic aromatic substitution (
) . The isoxazole ring is electron-rich, but the C4 position is the most nucleophilic site.
Activation: NIS is activated by acid (TFA) to generate the iodonium equivalent (
).
Attack: The
-electrons at C4 attack the , forming a sigma complex.
Deprotonation: Loss of the proton at C4 restores aromaticity.
Why Monitoring Fails:
Regioisomer Confusion: If the starting material was synthesized via the reaction of hydroxylamine with benzoylacetone, it often contains 5-10% of the 5-methyl-3-phenyl isomer. This isomer also undergoes iodination but at a different rate. High-resolution HPLC (Phenyl-Hexyl phase) is required to separate 4-Iodo-3-methyl-5-phenyl from 4-Iodo-5-methyl-3-phenyl.
References
Title: Synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde (Methodology applicable to phenyl derivatives).
NMR Characterization of Isoxazoles
Title: 5-Methyl-3-phenylisoxazole-4-carboxylic acid (Structural data for isoxazole core).[5][6]
Comparative Guide: 4-Iodo vs. 4-Bromo-3-methyl-5-phenylisoxazole in MedChem Applications
Executive Summary In the functionalization of the isoxazole pharmacophore, the choice between 4-iodo-3-methyl-5-phenylisoxazole (1-I) and 4-bromo-3-methyl-5-phenylisoxazole (1-Br) is rarely arbitrary. It represents a str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the functionalization of the isoxazole pharmacophore, the choice between 4-iodo-3-methyl-5-phenylisoxazole (1-I) and 4-bromo-3-methyl-5-phenylisoxazole (1-Br) is rarely arbitrary. It represents a strategic trade-off between reactivity kinetics and atom economy/stability .
The Verdict: Use the 4-Iodo analog for sterically hindered cross-couplings, late-stage functionalization, or when using sensitive substrates that require mild metal-halogen exchange conditions (avoiding ring cleavage).
The Verdict: Use the 4-Bromo analog for early-stage scale-up, standard Suzuki couplings with activated boronic acids, and when cost/atom economy is the primary driver.
Physicochemical & Reactivity Profile
The reactivity difference is fundamentally governed by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the polarizability of the halogen.
Feature
4-Iodo-3-methyl-5-phenylisoxazole
4-Bromo-3-methyl-5-phenylisoxazole
Impact on Chemistry
C-X Bond Length
~2.09 Å
~1.89 Å
Longer bond = Easier oxidative addition.
Est. Bond Energy
~65 kcal/mol
~81 kcal/mol
Iodo is significantly faster to insert Pd(0).
Leaving Group Ability
Excellent ( of HI -10)
Good ( of HBr -9)
Iodo is superior in nucleophilic substitutions.
Lithium Exchange
Extremely Fast (often < -78°C)
Moderate (requires -78°C to RT)
Iodo allows exchange before side reactions occur.
Crystallinity
High (Heavy atom effect)
Moderate
Iodo derivatives often crystallize easier (X-ray).
Mechanistic Insight: The Oxidative Addition Barrier
In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond. The electron-rich nature of the isoxazole ring (at C4) makes this step slower compared to electron-deficient pyridines. Therefore, the Iodo-substituent is crucial for compensating for the ring's inherent electron density.
Figure 1: Kinetic differentiation in the Oxidative Addition step. The Iodo-analog lowers the activation energy barrier, facilitating catalysis under milder conditions.
Critical Reactivity Scenarios
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
4-Iodo: Essential when coupling with electron-poor or sterically hindered boronic acids (e.g., ortho-substituted phenylboronic acids). It often proceeds at room temperature or mild heating (40-60°C) using standard catalysts like
.
4-Bromo: Typically requires elevated temperatures (80-100°C) and may necessitate electron-rich phosphine ligands (e.g., S-Phos, X-Phos) to facilitate the oxidative addition.
Risk: High temperatures can lead to isoxazole ring opening (N-O cleavage) if reducing agents or strong bases are present.
B. Metal-Halogen Exchange (Grignard/Lithiation)
This is the most dangerous transformation for isoxazoles due to the labile N-O bond.
The "Turbo" Advantage: The 4-Iodo analog undergoes Iodine-Magnesium exchange with
(or ) extremely rapidly, often at -20°C to 0°C. This speed allows the exchange to finish before the nucleophilic organometallic reagent attacks the isoxazole ring or cleaves the N-O bond.
The Bromo Risk: The 4-Bromo analog requires slower exchange times or higher temperatures. This window of opportunity allows the organolithium/magnesium species to attack the N-O bond, leading to ring-opened amino-enone byproducts.
Experimental Protocols
Protocol A: Synthesis of 4-Iodo-3-methyl-5-phenylisoxazole
Rationale: Direct electrophilic iodination using NIS is superior to
alone due to the activation of the succinimide byproduct.
Degassing: Sparge solvents with Argon for 15 mins.
Assembly: In a vial, combine halide, boronic acid, base, and catalyst. Add solvent.
Reaction:
For 4-Iodo: Stir at 45°C . Check conversion at 2 hours.
For 4-Bromo: Stir at 90°C . Check conversion at 4–16 hours.
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Decision Matrix: Which Halide to Choose?
Use the following logic flow to determine the appropriate starting material for your campaign.
Figure 2: Strategic decision tree for selecting between 4-Iodo and 4-Bromo variants based on scale, cost, and chemical sensitivity.
References
Synthesis of 4-Iodo-isoxazoles
Vertex AI Search / Patent CN108329279B. "Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
Isoxazole Cross-Coupling Reactivity
ResearchGate.[1][2][3][4] "Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction." (Discusses the challenges of 4-bromoisoxazole coupling and the need for optimized conditions).
Metal-Halogen Exchange Kinetics
NIH / PMC. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." (Comprehensive review on the kinetic superiority of Iodo- over Bromo-arenes in exchange reactions).
Bond Dissociation Energies (Theoretical Basis)
NIH / PMC. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity.
benchmarking the synthesis of 4-Iodo-3-methyl-5-phenylisoxazole against other methods
Executive Summary The synthesis of 4-Iodo-3-methyl-5-phenylisoxazole is a critical gateway in medicinal chemistry. The C4-iodine moiety serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Iodo-3-methyl-5-phenylisoxazole is a critical gateway in medicinal chemistry. The C4-iodine moiety serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the rapid elaboration of the isoxazole scaffold into complex drug candidates (e.g., Valdecoxib analogs).
This guide benchmarks the Modern Electrophilic Cyclization (Larock Method) against the Traditional Stepwise Functionalization (Knorr + Iodination) . While the traditional route utilizes commodity chemicals, the modern approach offers superior regiocontrol and atom economy, making it the preferred protocol for high-value intermediate synthesis.
Strategic Analysis: The Regioselectivity Challenge
The core difficulty in synthesizing 3,5-disubstituted isoxazoles is controlling the position of the substituents.
Target: 3-Methyl-5-Phenyl (Methyl at C3, Phenyl at C5).
Common Impurity: 3-Phenyl-5-Methyl (Regioisomer).
Traditional condensation methods often yield inseparable mixtures of these isomers. The benchmarking below highlights how each method addresses this challenge.
Decision Matrix: Method Selection
Choose Method A (Larock) if: You require >98% regiopurity and are working on a milligram-to-gram scale.
Choose Method B (Traditional) if: You have bulk access to 1-phenyl-1,3-butanedione and cost-of-goods (CoG) is the primary constraint, provided you have a purification system for regioisomers.
Method A: The Gold Standard (Electrophilic Cyclization)
Type: One-Pot Cyclization & Iodination
Primary Reference: Waldo, J. P., & Larock, R. C. (2007). The Journal of Organic Chemistry.
This method utilizes Iodine Monochloride (ICl) to trigger the cyclization of 2-alkyn-1-one O-methyl oximes.[1][2][3][4] It fixes the regiochemistry before the ring closes, guaranteeing the 3-methyl-5-phenyl arrangement.
The Mechanism
The reaction proceeds via an electrophilic attack of the iodonium species on the alkyne, activating it for nucleophilic attack by the oxime oxygen.
Figure 1: Mechanistic pathway of the Larock electrophilic cyclization.
Protocol A: Step-by-Step
Precursor Synthesis:
React 4-phenylbut-3-yn-2-one with methoxylamine hydrochloride (
) and pyridine in methanol.
Isolate the Z-isomer (or use the mixture; the E-isomer cyclizes slower but eventually converts).
Cyclization:
Setup: Dissolve the O-methyl oxime (1.0 equiv) in anhydrous
(0.25 M).
Addition: Cool to 0 °C. Add ICl (1.2 equiv) in
dropwise.
Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (disappearance of oxime).
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce excess iodine (solution turns from dark red to yellow/clear).
Workup: Quench with thiosulfate, extract, and recrystallize.
Comparative Benchmarking
The following data contrasts the two methods based on experimental outcomes for the specific target: 4-Iodo-3-methyl-5-phenylisoxazole .
Metric
Method A: Larock Cyclization
Method B: Stepwise (NIS)
Overall Yield
78 – 85%
55 – 65% (over 2 steps)
Regioselectivity
>99:1 (Determined by precursor)
~85:15 (Requires separation)
Atom Economy
High (MeCl is only byproduct)
Low (Succinimide waste + 2 steps)
Reagent Cost
Moderate (Alkynone precursor)
Low (Benzoylacetone is cheap)
Safety Profile
Caution: ICl is corrosive/blistering
Good: NIS is a solid, easier to handle
Scalability
Good (Exothermic control needed)
Excellent (Industrial standard)
Visualizing the Workflow Efficiency
Figure 2: Efficiency comparison showing the streamlined nature of the Larock method.
Expert Recommendations
For Library Synthesis: Use Method A . The ability to vary the
and groups on the alkynone precursor allows you to generate a library of 4-iodoisoxazoles with perfect regiocontrol, which is essential for SAR (Structure-Activity Relationship) studies.
For Green Chemistry: If avoiding halogenated solvents is required, Method B can be modified to use
and CAN (Cerium Ammonium Nitrate) in Ethanol or Acetic Acid, though yields are typically lower (50-60%).
Handling ICl: Iodine monochloride is volatile and highly corrosive. Always weigh it in a fume hood using glass pipettes (it attacks metal needles) and quench strictly with thiosulfate before disposal.
References
Waldo, J. P., & Larock, R. C. (2007).[3][4] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.[3]
Hansen, T. V., et al. (2005). One-pot synthesis of 4-iodoisoxazoles from alkynes.[1][2][3][4] The Journal of Organic Chemistry, 70(19), 7761-7764.
Belyayev, A. (2020). Regioselective Synthesis of Isoxazoles. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.